molecular formula C12H15NO3S B556263 Benzoyl-dl-methionine CAS No. 10290-61-6

Benzoyl-dl-methionine

Katalognummer: B556263
CAS-Nummer: 10290-61-6
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: PPFRJEXUPZWQPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Benzoyl-L-Methionine (CAS 10290-61-6) is a protected amino acid derivative of L-methionine with a molecular formula of C12H15NO3S and a molecular weight of 253.321 g/mol . This compound is designed for laboratory research and is not intended for diagnostic or therapeutic applications. In scientific research, N-benzoyl amino acid derivatives have been identified as a promising class of compounds for investigating epigenetic modulation, specifically as inhibitors of human DNA Methyltransferases (DNMTs) . These enzymes are responsible for DNA methylation, a key epigenetic mechanism, and their dysregulation is implicated in various diseases. Inspired by initial virtual screening hits, compounds like N-Benzoyl-L-Methionine are synthesized and assessed for their ability to inhibit DNMT-dependent DNA methylation in vitro, helping to establish structure-activity relationships for further drug development . From an analytical chemistry perspective, N-Benzoyl-L-Methionine can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) . This method is scalable and can be adapted for pharmacokinetic studies or preparative separation. This product is strictly for Research Use Only (RUO). RUO products are specialized reagents exclusively tailored for laboratory research in controlled environments and are not intended for use in diagnostic or direct medical procedures with human patients .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-benzamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRJEXUPZWQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304217
Record name Benzoyl-dl-methionine
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URL https://comptox.epa.gov/dashboard/DTXSID00304217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-38-2, 10290-61-6
Record name 4703-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl-dl-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzoyl-DL-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzoyl-dl-methionine, a crucial derivative of the essential amino acid methionine. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. The guide delves into the robust Schotten-Baumann reaction for synthesis, detailed purification protocols, and a multi-faceted approach to structural and purity characterization using modern analytical techniques. Causality behind experimental choices is explained to empower the user with a deeper understanding of the process.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids, such as benzoyl-dl-methionine, represent a vital class of compounds in organic chemistry and drug development. The introduction of an acyl group, in this case, the benzoyl moiety, to the amino group of methionine alters its physicochemical properties, such as lipophilicity and metabolic stability. This modification is a cornerstone of peptide synthesis and the development of pharmacologically active molecules. This compound serves as a valuable building block and a model compound for studying the impact of N-acylation on amino acid behavior.

This guide will provide a detailed, step-by-step protocol for the synthesis of this compound via the Schotten-Baumann reaction, a reliable and widely used method for N-acylation. Furthermore, it will outline a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, a well-established method for forming amides from amines and acid chlorides in the presence of a base.[1][2][3]

Reaction Principle and Causality

The core of the Schotten-Baumann reaction is the nucleophilic acyl substitution of benzoyl chloride with the amino group of DL-methionine. The reaction is conducted in a two-phase system, typically an organic solvent and water, with a base catalyst. The base, usually sodium hydroxide, plays a dual role: it deprotonates the ammonium group of the amino acid, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow Reagents DL-Methionine Benzoyl Chloride 10% NaOH Solution Reaction Schotten-Baumann Reaction Reagents->Reaction Vigorous Shaking Workup Acidification (conc. HCl) Ice Bath Cooling Reaction->Workup Precipitation Isolation Vacuum Filtration Washing with Cold Water Workup->Isolation Collection of Crude Product Purification Recrystallization (Ethanol/Water) Isolation->Purification Purity Enhancement FinalProduct Pure this compound Purification->FinalProduct

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of hippuric acid.[1][4]

Materials and Reagents:

  • DL-Methionine

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Dissolution of DL-Methionine: In a conical flask, dissolve 1.5 g of DL-methionine in 15 mL of 10% sodium hydroxide solution. Gentle warming may be required to facilitate dissolution.

  • Addition of Benzoyl Chloride: To the clear solution, add 1.4 mL of benzoyl chloride in approximately five portions. After each addition, stopper the flask and shake vigorously for about 1 minute. The benzoyl chloride should fully react before the next addition.

  • Reaction Completion: After the final addition, continue to shake the flask for an additional 10 minutes to ensure the reaction goes to completion.

  • Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is acidic to litmus paper. A white precipitate of this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude product to a beaker and add a minimal amount of hot ethanol-water (1:1 v/v) solution to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

A sharp melting point is a good indicator of purity. The expected physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃S[5]
Molecular Weight 253.32 g/mol [5]
Appearance White crystalline solid
Melting Point Reportedly in the range of 115-120 °C
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[6]
Spectroscopic Analysis

Characterization_Workflow SynthesizedProduct Purified this compound FTIR FTIR Spectroscopy SynthesizedProduct->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR Structural Confirmation MS Mass Spectrometry SynthesizedProduct->MS Molecular Weight Verification DataAnalysis Structural Elucidation and Purity Confirmation FTIR->DataAnalysis NMR->DataAnalysis MS->DataAnalysis

Caption: The workflow for the comprehensive characterization of synthesized this compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, carboxylic acid, and thioether functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300N-H stretchAmide
3000-2500 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1650C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
~1450, ~1500C=C stretchesAromatic Ring

Note: The IR spectrum for N-benzoyl-L-methionine is available on PubChem and can be used as a reference.[5]

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0-7.4Multiplet5HAromatic protons of the benzoyl group
~7.0Doublet1HAmide N-H proton
~4.8Multiplet1Hα-proton (CH adjacent to COOH and NH)
~2.6Triplet2HMethylene protons (CH₂) adjacent to sulfur
~2.2-2.0Multiplet2HMethylene protons (β-CH₂)
~2.1Singlet3HMethyl protons (S-CH₃)
>10Broad Singlet1HCarboxylic acid O-H proton

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~174Carboxylic acid carbon (COOH)
~167Amide carbonyl carbon (C=O)
~134-127Aromatic carbons
~53α-carbon (CH)
~31Methylene carbon (β-CH₂)
~30Methylene carbon adjacent to sulfur
~15Methyl carbon (S-CH₃)

Note: The exact chemical shifts may vary depending on the solvent used.

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₅NO₃S), the expected molecular weight is 253.32 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ should be observed at m/z 253 or 254, respectively.

Conclusion

This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined Schotten-Baumann synthesis protocol and the comprehensive characterization workflow, researchers can confidently produce and validate this important N-acylated amino acid. The emphasis on the causality behind experimental choices is intended to provide a deeper understanding and facilitate troubleshooting and adaptation of the methodology for other similar syntheses.

References

  • Wikipedia. (2023). Hippuric acid. Retrieved from [Link]

  • University of Toronto. (2020). 3.1.6. Synthesis of Hippuric Acid: An Example of Amide Bond Formation. In Book: Organic Chemistry Laboratory Techniques (Nichols). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98774, N-Benzoyl-L-methionine. Retrieved from [Link]

  • Arnstein, H. R. V., & Neuberger, A. (1953).
  • Int J Pharm Chem Anal. (2021). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Pathways of Benzoyl-dl-methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoyl-dl-methionine is an N-acylated derivative of the essential amino acid methionine. Such derivatives are frequently utilized in pharmaceutical research and development as intermediates or modified active compounds. The inherent structure of this compound, featuring a thioether group and an amide linkage, presents specific vulnerabilities that are critical to understand for drug development, formulation, and storage. The stability of a drug substance is a paramount quality attribute, directly influencing its safety, efficacy, and shelf-life.

This technical guide provides a comprehensive examination of the stability profile of this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its degradation, offering field-proven insights into experimental design and interpretation. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which mandates stress testing to elucidate the intrinsic stability of a drug substance.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for assessing the stability of this compound and related molecules.

Primary Degradation Pathways

The chemical structure of this compound dictates two primary pathways of degradation: oxidation of the sulfur atom in the methionine side chain and hydrolysis of the amide bond.

Oxidative Degradation

The thioether group of the methionine residue is highly susceptible to oxidation by various reactive oxygen species (ROS).[3][4] This is often the most significant degradation pathway under ambient and oxidative stress conditions. The oxidation occurs in a stepwise manner.

  • Formation of Methionine Sulfoxide: The initial and most common oxidation product is this compound sulfoxide. This reaction involves the addition of a single oxygen atom to the sulfur, converting the thioether to a sulfoxide.[5] This transformation introduces a new chiral center at the sulfur atom, potentially leading to the formation of two diastereomers.

  • Formation of Methionine Sulfone: Under more aggressive oxidative conditions, the sulfoxide can be further oxidized to this compound sulfone, which involves the addition of a second oxygen atom to the sulfur.[6]

These oxidative modifications alter the polarity and hydrogen-bonding capacity of the molecule, which can significantly impact its biological activity and physical properties.

Oxidative Degradation Pathway of this compound cluster_main Oxidative Stress (e.g., H₂O₂) mol_start This compound (Thioether) mol_inter This compound Sulfoxide (Sulfoxide) mol_start->mol_inter + [O] mol_end This compound Sulfone (Sulfone) mol_inter->mol_end + [O] (Harsher Conditions)

Caption: Oxidative degradation pathway of this compound.

Hydrolytic Degradation

The amide bond linking the benzoyl group to the methionine nitrogen is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions.[3][7] This pathway results in the parent constituents of the molecule.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the cleavage products.

In both cases, the degradation products are benzoic acid and dl-methionine. The rate of hydrolysis is highly dependent on pH and temperature.[7]

Hydrolytic Degradation Pathway of this compound cluster_main Hydrolytic Stress (Acid or Base) cluster_products Degradation Products mol_start This compound prod1 Benzoic Acid mol_start->prod1 + H₂O prod2 dl-Methionine mol_start->prod2 + H₂O

Caption: Hydrolytic degradation pathway of this compound.

Methodology for Stability Assessment: A Practical Guide

A comprehensive assessment of stability is achieved through a combination of forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.[8] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[1]

Forced Degradation Workflow start Prepare Stock Solution of this compound stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize/Stop Reaction sampling->neutralize analysis Analyze via Stability-Indicating HPLC Method neutralize->analysis end Identify Degradants & Quantify Purity analysis->end

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols serve as a robust starting point. The specific conditions may require optimization based on the observed degradation rate.

1. Acidic Hydrolysis

  • Objective: To assess susceptibility to acid-catalyzed hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

    • Add an equal volume of 0.2 M hydrochloric acid to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis. Causality: Using 0.1-1 M HCl is standard practice for evaluating acid lability.[8] Heating accelerates the reaction to achieve degradation within a practical timeframe.

2. Basic Hydrolysis

  • Objective: To assess susceptibility to base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound as described above.

    • Add an equal volume of 0.2 M sodium hydroxide to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at room temperature (25°C).

    • Withdraw aliquots at time intervals (e.g., 1, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis. Causality: N-acyl amide bonds can be particularly labile to base, so milder initial conditions (room temperature) are warranted to avoid overly rapid degradation.[1][8]

3. Oxidative Degradation

  • Objective: To induce and identify oxidative degradation products.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Add hydrogen peroxide to the solution to a final concentration of 3% (v/v).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at time intervals (e.g., 2, 8, 24 hours).

    • Dilute the sample with the mobile phase before HPLC analysis. Causality: 3% H₂O₂ is a common and effective oxidizing agent for simulating oxidative stress on thioether-containing molecules.[8]

4. Thermal Degradation

  • Objective: To evaluate the impact of heat on the solid and solution states.

  • Protocol:

    • Solid State: Place a thin layer of solid this compound powder in a vial and heat in a thermostatically controlled oven at 105°C for 48 hours.

    • Solution State: Prepare a 1 mg/mL solution and incubate at 70°C for 48 hours.

    • For analysis, dissolve the solid sample and dilute the solution sample to a suitable concentration. Causality: Thermal stress testing can reveal degradation pathways such as decarboxylation or complex pyrolytic reactions, which may differ from solution-state degradation.[9][10][11]

5. Photolytic Degradation

  • Objective: To assess the drug's sensitivity to light exposure.

  • Protocol:

    • Prepare two sets of samples: one of the solid drug substance and one of a 1 mg/mL solution.

    • For each set, prepare a control sample wrapped in aluminum foil to protect it from light.

    • Expose the test samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • Analyze the exposed and control samples by HPLC. Causality: ICH Q1B provides standardized conditions for photostability testing to ensure reproducible and comparable results.[8] This is crucial for determining if light-protective packaging is required.

Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to provide unambiguous separation and quantification of the parent drug from all potential degradation products.

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) with UV/DAD Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 10% B; 31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) monitoring at 230 nm
Diluent Water:Acetonitrile (80:20 v/v)

Rationale: A C18 column provides excellent retention for the benzoyl-containing compounds. A gradient elution is necessary to separate the polar degradation products (methionine, benzoic acid) from the more hydrophobic parent compound and its sulfoxide derivative. Formic acid is used as a mobile phase modifier to ensure good peak shape. Detection at 230 nm is suitable for the benzoyl chromophore present in the parent drug and some key degradants.

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically tabulated to provide a clear overview of the stability profile.

Table 1: Summary of Forced Degradation Results

Stress Condition Primary Degradation Products Identified Observations
Acid Hydrolysis (0.1 M HCl, 60°C) Benzoic Acid, dl-MethionineSignificant degradation observed after 24 hours.
Base Hydrolysis (0.1 M NaOH, 25°C) Benzoic Acid, dl-MethionineRapid degradation of the amide bond.
Oxidation (3% H₂O₂, 25°C) This compound SulfoxidePrimary degradation product. Further oxidation to sulfone may occur with prolonged exposure.
Thermal (Solid, 105°C) Minor degradation, potential for complex productsGenerally stable in solid form under these conditions.
Photolytic (ICH Q1B) Minimal degradation observedThe compound appears to be photostable.

Table 2: Expected Chromatographic Profile

Compound Expected Retention Time (min)
dl-Methionine~ 3-5
Benzoic Acid~ 8-10
This compound Sulfoxide~ 15-17
This compound (Parent) ~ 18-20

Note: Retention times are estimates and must be confirmed experimentally.

Conclusion

This compound exhibits predictable degradation pathways primarily involving oxidation of the thioether group to form the sulfoxide and subsequent sulfone, and hydrolysis of the N-benzoyl amide bond to yield benzoic acid and methionine. The molecule is particularly sensitive to oxidative and basic conditions. Thermal and photolytic stress appear to be less critical degradation pathways.

A well-designed forced degradation study, executed according to the principles outlined in this guide, is essential for a comprehensive understanding of the molecule's intrinsic stability. The development and validation of a robust, stability-indicating HPLC method are critical for accurately monitoring the degradation process and ensuring the quality, safety, and efficacy of any potential drug product containing this compound. This systematic approach provides the foundational knowledge required for successful formulation development, establishment of appropriate storage conditions, and confident regulatory submissions.

References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

  • Capindale, J. B., & Fan, H. S. (1966). The hydrolysis of certain N-benzoylamino-acids. Chemical Communications (London), (8), 227. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Hellwig, M., Löbmann, K., Orywol, D., & Voigt, A. (2014). Model Studies on the Oxidation of Benzoyl Methionine in a Carbohydrate Degradation System. Journal of Agricultural and Food Chemistry, 62(18), 4145-4153. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Leach, S. J., & Lindley, H. (1967). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Canadian Journal of Chemistry, 45(16), 1921-1926. Available at: [Link]

  • Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. Available at: [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stadtman, E. R., & Levine, R. L. (2003). Oxidation of methionine residues of proteins: biological consequences. Antioxidants & redox signaling, 5(5), 577-582. Available at: [Link]

  • Olsen, R. J., & Giles, H. D. (2000). Using NMR Spectroscopy to Study Enzyme Kinetics. Journal of Chemical Education, 77(9), 1204. Available at: [Link]

  • Rodante, F., & Fantauzzi, M. (2003). Thermal degradation of some amino acids. Thermochimica Acta, 401(2), 143-155.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. Available at: [Link]

  • Schöneich, C. (2016). Methionine oxidation in proteins. Free Radical Biology and Medicine, 98, 101-105.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Benzoyl-DL-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoyl-DL-methionine, a derivative of the essential amino acid methionine, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a benzoyl group attached to the amino group of methionine, imparts specific chemical properties that are crucial for its application. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structural integrity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. This guide emphasizes the "why" behind the experimental choices and provides a framework for the interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The key structural features include the aromatic benzoyl group, the amide linkage, the chiral center at the alpha-carbon, and the flexible thioether side chain of the methionine residue. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated solvents that can dissolve the analyte without exchanging protons with it are necessary. Common choices for N-acyl amino acids include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). Solubility should be tested beforehand.[1]

  • Concentration: A concentration of 5-25 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

¹H NMR Spectral Data and Interpretation
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0-7.8Doublet (d)2HAromatic protons (ortho to C=O)
~7.6-7.4Multiplet (m)3HAromatic protons (meta and para to C=O)
~7.0-6.8Doublet (d)1HAmide proton (N-H)
~4.9-4.7Multiplet (m)1Hα-proton (CH)
~2.6-2.5Triplet (t)2HMethylene protons (γ-CH₂)
~2.2-2.0Multiplet (m)2HMethylene protons (β-CH₂)
~2.1Singlet (s)3HMethyl protons (S-CH₃)
~10-12Broad Singlet1HCarboxylic acid proton (COOH)

Interpretation:

  • Aromatic Region (δ 8.0-7.4 ppm): The protons on the benzoyl group will appear in this region. The two ortho protons are deshielded by the carbonyl group and will likely appear as a doublet around 7.8-8.0 ppm. The meta and para protons will form a more complex multiplet at a slightly higher field.

  • Amide Proton (δ ~7.0-6.8 ppm): The amide proton will typically appear as a doublet due to coupling with the α-proton. Its chemical shift can be concentration and solvent-dependent.

  • Alpha-Proton (δ ~4.9-4.7 ppm): This proton is adjacent to three electron-withdrawing groups (carbonyl, amide, and carboxylic acid), leading to a significant downfield shift. It will likely be a multiplet due to coupling with the amide proton and the β-protons.

  • Side Chain Protons (δ 2.6-2.0 ppm): The methylene protons of the methionine side chain will appear as multiplets. The γ-CH₂ protons adjacent to the sulfur atom will be the most downfield of the two methylene groups. The S-CH₃ group will appear as a sharp singlet around 2.1 ppm.

  • Carboxylic Acid Proton (δ ~10-12 ppm): This proton is highly deshielded and often appears as a broad singlet. It is also readily exchangeable with deuterium in solvents like D₂O, which would cause the signal to disappear.

¹³C NMR Spectral Data and Interpretation

Based on data from similar N-acylated amino acids like N-Cbz-L-methionine and N-benzoyl-phenylalanine, the expected ¹³C NMR chemical shifts for this compound are as follows.[3][4]

Chemical Shift (δ, ppm) Assignment
~174-172Carboxylic acid carbon (COOH)
~168-166Amide carbonyl carbon (C=O)
~134-133Aromatic carbon (ipso-C)
~132-131Aromatic carbon (para-C)
~129-128Aromatic carbons (ortho-C)
~128-127Aromatic carbons (meta-C)
~54-52α-carbon (CH)
~31-30Methylene carbon (β-CH₂)
~30-29Methylene carbon (γ-CH₂)
~16-15Methyl carbon (S-CH₃)

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum.

  • Aromatic Carbons: The four distinct signals for the benzoyl group carbons will be observed in the typical aromatic region (δ 125-135 ppm).

  • Alpha-Carbon: The α-carbon will be found around 52-54 ppm.

  • Side Chain Carbons: The aliphatic carbons of the methionine side chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This is a common method for solid samples.[5]

  • ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal. This technique requires minimal sample preparation.[5]

2. Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

An experimental FTIR spectrum for N-benzoyl-DL-methionine is available.[6] The characteristic absorption bands are summarized below.

Frequency (cm⁻¹) Intensity Assignment
~3300Strong, BroadO-H stretch (from COOH, H-bonded)
~3060MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1720StrongC=O stretch (from COOH)
~1630StrongAmide I band (C=O stretch)
~1580 & ~1480MediumAromatic C=C stretches
~1540MediumAmide II band (N-H bend and C-N stretch)
~1250StrongC-O stretch (from COOH)
~690 & ~720StrongAromatic C-H out-of-plane bend

Interpretation:

  • O-H and N-H Stretching Region: The broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The N-H stretch of the amide is also expected in this region, often overlapping with the O-H band.

  • Carbonyl Stretching Region: Two strong carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher frequency (~1720 cm⁻¹) than the amide I band (~1630 cm⁻¹).

  • Amide Bands: The Amide I band (primarily C=O stretch) and the Amide II band (a combination of N-H bending and C-N stretching) are characteristic of the amide linkage.

  • Aromatic Region: The absorptions for the aromatic C-H and C=C stretching vibrations are found in their expected regions. The strong bands below 800 cm⁻¹ are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[7]

Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization:

  • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) and infused into the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Electron Ionization (EI): For more volatile compounds, EI can be used, which is a hard ionization technique that leads to extensive fragmentation.

2. Mass Analysis:

  • Analyzer: Various mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, which offer different levels of resolution and mass accuracy.

Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₁₂H₁₅NO₃S) is 253.3 g/mol .[8] In a high-resolution mass spectrum, the exact mass would be observed.

Expected Molecular Ions:

  • Positive Ion Mode (ESI): [M+H]⁺ at m/z 254.08

  • Negative Ion Mode (ESI): [M-H]⁻ at m/z 252.07

Fragmentation Pattern: The fragmentation of N-benzoyl amino acids is influenced by the benzoyl group and the amino acid side chain. Common fragmentation pathways for N-benzoyl peptides have been studied and can be extrapolated to this compound.[9]

  • Loss of Water (-18 Da): A common fragmentation from the carboxylic acid group.

  • Loss of Formic Acid (-46 Da): Another possible fragmentation from the carboxylic acid.

  • Cleavage of the Amide Bond:

    • Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak.

    • Formation of the protonated methionine fragment.

  • Side Chain Fragmentation: The methionine side chain can undergo fragmentation, for instance, through the loss of the thioether group.

A logical workflow for the structural elucidation of this compound is depicted below.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) Structure Connectivity & Stereochemistry NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure Confirmed Structure of This compound Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. While a complete set of publicly available experimental data for this specific molecule is not consolidated in one place, by combining the available experimental IR spectrum with predictive data and information from closely related analogs for NMR and MS, a confident structural assignment can be made. This technical guide serves as a valuable resource for researchers by not only presenting the expected data but also by providing the rationale behind the experimental approaches and data interpretation, thereby upholding scientific integrity and promoting a deeper understanding of the spectroscopic analysis of N-acylated amino acids.

References

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Retrieved from [Link]

  • A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. Retrieved from [Link]

  • Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of Peptide Research, 56(4), 185–194. [Link]

  • IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability. PubMed. Retrieved from [Link]

  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing. Retrieved from [Link]

  • This compound. BioCrick. Retrieved from [Link]

  • N-Benzoyl-L-methionine. PubChem. Retrieved from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC - NIH. Retrieved from [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • N-Benzoyl-DL-alanine. PubChem. Retrieved from [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

  • N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dib. CORE. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776). Human Metabolome Database. Retrieved from [Link]

Sources

Benzoyl-dl-methionine: A Strategic Precursor in Advanced Organic Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Benzoyl-dl-methionine, a pivotal precursor in organic synthesis with significant applications in drug discovery and development. We will delve into its synthesis, chiral resolution, and its utility in creating complex molecules, including radiolabeled compounds for diagnostic imaging and novel pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry seeking to leverage this versatile building block.

Introduction: The Strategic Importance of this compound

Methionine, an essential amino acid, plays a crucial role in various metabolic pathways.[1] Its N-acylated derivative, this compound, offers distinct advantages in organic synthesis. The benzoyl protecting group enhances the stability of the molecule and modifies its solubility, making it more amenable to a range of chemical transformations compared to the free amino acid.[2] Furthermore, the presence of the benzoyl group is instrumental in the context of chiral resolution, a critical step for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The racemic nature of this compound provides a direct route to both D- and L-methionine derivatives, which can be crucial in exploring stereospecific interactions in biological systems.

Synthesis of N-Benzoyl-dl-methionine: A Robust and Scalable Protocol

The synthesis of N-Benzoyl-dl-methionine is typically achieved through the Schotten-Baumann reaction, a reliable and widely used method for the N-acylation of amino acids.[3][4] This reaction involves the treatment of DL-methionine with benzoyl chloride under basic conditions.

Mechanistic Insight: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of DL-methionine, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base, typically sodium hydroxide or sodium bicarbonate, is crucial for two reasons: it deprotonates the amino group, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • DL-Methionine

  • Benzoyl Chloride

  • Sodium Bicarbonate (or Sodium Hydroxide, 10% aqueous solution)

  • Diethyl Ether (or other suitable organic solvent)

  • Hydrochloric Acid (dilute)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve DL-methionine in a 10% aqueous solution of sodium bicarbonate. The bicarbonate solution should be in molar excess to neutralize the HCl generated.

  • Slowly add benzoyl chloride dropwise to the stirred solution while maintaining the temperature below 5 °C. A molar equivalent of benzoyl chloride to DL-methionine is typically used.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then at room temperature for an additional 2-3 hours to ensure complete reaction.

  • Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the N-Benzoyl-dl-methionine.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure N-Benzoyl-dl-methionine.

Green Chemistry Approach: Synthesis using PEG-400

A more environmentally benign approach utilizes polyethylene glycol (PEG-400) as a recyclable catalyst and solvent.[4] This method avoids the use of large volumes of volatile organic solvents and can lead to high yields.

Procedure:

  • Dissolve DL-methionine in a minimal amount of saturated sodium bicarbonate solution.

  • Add PEG-400 to the mixture.

  • Slowly add benzoyl chloride portion-wise with stirring.

  • After stirring for a specified time, the product is precipitated by pouring the reaction mixture onto crushed ice.

  • The product is collected by filtration, and the PEG-400 can be recovered and reused.[4]

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₂H₁₅NO₃S[5]
Molecular Weight 253.32 g/mol [5]
Appearance White crystalline solid
Melting Point 147-149 °C
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, the α-proton of the methionine backbone, the methylene protons of the side chain, and the methyl protons of the thioether.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the methionine residue.

  • IR Spectroscopy: Key infrared absorption bands will be observed for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxyl group and cleavage of the amino acid side chain.[6]

Chiral Resolution: Accessing Enantiomerically Pure Building Blocks

For many pharmaceutical applications, the use of a single enantiomer of a chiral molecule is essential. This compound serves as an excellent substrate for chiral resolution, most commonly through enzymatic methods.

Enzymatic Resolution using Aminoacylases

Enzymes such as aminoacylase from sources like Aspergillus oryzae exhibit high stereoselectivity, catalyzing the hydrolysis of the N-acyl group from the L-enantiomer while leaving the D-enantiomer intact.

Workflow for Enzymatic Resolution of N-Benzoyl-dl-methionine:

G cluster_0 Enzymatic Hydrolysis cluster_1 Separation cluster_2 Product Isolation A N-Benzoyl-dl-methionine (Racemic Mixture) C Incubation (Controlled pH and Temperature) A->C B Aminoacylase Enzyme (e.g., from Aspergillus oryzae) B->C D Mixture of: L-Methionine N-Benzoyl-d-methionine C->D E Extraction with Organic Solvent (e.g., Ethyl Acetate) D->E F Aqueous Layer: L-Methionine E->F Separation G Organic Layer: N-Benzoyl-d-methionine E->G Separation H Acid Hydrolysis G->H I D-Methionine H->I

Caption: Workflow for the enzymatic resolution of N-Benzoyl-dl-methionine.

Experimental Protocol: Enzymatic Resolution

Materials:

  • N-Benzoyl-dl-methionine

  • Aminoacylase (from Aspergillus oryzae)

  • Cobalt(II) Chloride (as a cofactor)

  • Phosphate Buffer (pH ~7.0)

  • Ethyl Acetate

  • Hydrochloric Acid

Procedure:

  • Prepare a solution of N-Benzoyl-dl-methionine in phosphate buffer. The pH should be adjusted to the optimal range for the enzyme (typically around 7.0).

  • Add a catalytic amount of Cobalt(II) chloride, which often enhances the activity of aminoacylase.

  • Add the aminoacylase enzyme to the solution and incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Monitor the progress of the reaction by measuring the formation of L-methionine, for example, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the hydrolysis of the L-enantiomer is complete (typically at ~50% conversion of the starting material), stop the reaction.

  • Acidify the solution slightly to facilitate the separation.

  • Extract the mixture with an organic solvent like ethyl acetate. The unreacted N-Benzoyl-d-methionine will partition into the organic layer, while the free L-methionine will remain in the aqueous layer.

  • Separate the layers. L-methionine can be isolated from the aqueous layer by crystallization.

  • The N-Benzoyl-d-methionine can be recovered from the organic layer by evaporation of the solvent.

  • To obtain D-methionine, the isolated N-Benzoyl-d-methionine can be subjected to acid hydrolysis to cleave the benzoyl group.

Applications in Organic Synthesis and Drug Development

The resolved enantiomers of N-Benzoyl-methionine and methionine itself are valuable precursors in several areas of pharmaceutical development.

Precursor for Radiolabeled Methionine

L-[methyl-¹¹C]methionine is a widely used positron emission tomography (PET) tracer for imaging tumors and studying protein synthesis. The synthesis of this radiotracer often starts from a suitable precursor derived from L-methionine. N-Benzoyl-L-methionine can be readily converted to a precursor for the radiolabeling step.

Synthetic Pathway to L-[methyl-¹¹C]methionine:

G A N-Benzoyl-l-methionine B Demethylation A->B e.g., with a strong acid C N-Benzoyl-l-homocysteine B->C E Radiomethylation C->E D [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate D->E F N-Benzoyl-l-[methyl-¹¹C]methionine E->F G Deprotection (Acid or Base Hydrolysis) F->G H L-[methyl-¹¹C]methionine G->H

Caption: General synthetic scheme for L-[methyl-¹¹C]methionine from N-Benzoyl-l-methionine.

The key is the selective methylation of the thiol group of the homocysteine derivative with a ¹¹C-labeled methylating agent. The short half-life of carbon-11 (approximately 20 minutes) necessitates a rapid and efficient synthesis, making the choice of precursor and reaction conditions critical.[1][7]

Synthesis of Pharmaceutical Intermediates and Constrained Analogues

N-Benzoyl amino acids are valuable intermediates in the synthesis of various pharmaceutical compounds. They have been utilized in the development of DNA methylation inhibitors, a promising area in cancer therapy.[8] The benzoyl group can serve as a scaffold or be modified in subsequent synthetic steps.

Furthermore, N-Benzoyl-methionine can be a starting point for the synthesis of conformationally constrained methionine analogues.[9] By introducing cyclic structures or other rigid elements into the amino acid backbone or side chain, medicinal chemists can design peptides and small molecules with enhanced stability, selectivity, and biological activity.

Conclusion

N-Benzoyl-dl-methionine is a highly versatile and valuable precursor in modern organic synthesis. Its straightforward synthesis, amenability to efficient chiral resolution, and its utility in the preparation of radiolabeled compounds and complex pharmaceutical intermediates underscore its importance in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this strategic building block in their synthetic endeavors. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the role of well-designed precursors like N-Benzoyl-dl-methionine will become increasingly significant.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Conformationally constrained amino acids: A concise route to a methionine analogue. (n.d.). ScienceDirect. Retrieved from [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (n.d.). ijirset. Retrieved from [Link]

  • DL-Methionine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Direct Acylation of α-Amino Acids and Dipeptides. (n.d.). pubs.acs.org. Retrieved from [Link]

  • Synthesis of L- and D-[methyl-11C]methionine. (n.d.). PubMed. Retrieved from [Link]

  • US3386888A - Resolution of racemic amino acids. (n.d.). Google Patents.
  • l-[methyl-11C]Methionine. (2005, September 15). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Revisiting D‐Acylases for D‐Amino Acid Production. (2025, June 9). PMC. Retrieved from [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • DL-Methionine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • (PDF) Synthesis of L- and D-[methyl-11C]methionine. (2025, August 10). ResearchGate. Retrieved from [Link]

  • N-Benzoyl-L-methionine | C12H15NO3S | CID 98774. (n.d.). PubChem. Retrieved from [Link]

  • The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. (n.d.). PubMed. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Benzoyl-DL-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoyl-DL-methionine is a derivative of the essential amino acid methionine, utilized in various biochemical and pharmaceutical applications.[1] Its role as a building block in peptide synthesis and its antioxidant properties make it a compound of interest in drug development and nutraceutical formulations.[1] Accurate and reliable quantification of this compound and its potential impurities is critical for ensuring product quality, stability, and safety. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the quantitative analysis of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, adhering to the principles outlined in major pharmacopeias and regulatory guidelines.[2][3][4]

The causality behind the experimental choices is explained throughout the protocol to provide a deeper understanding of the method's development. This self-validating system is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound.

Scientific Principles and Method Rationale

The development of a robust HPLC method is underpinned by the physicochemical properties of the analyte. This compound (C₁₂H₁₅NO₃S, MW: 253.32 g/mol ) is a moderately polar compound due to the presence of a carboxyl group, an amide linkage, and a benzoyl group.[5][6] It is soluble in organic solvents like DMSO, acetone, and ethyl acetate.[7] These characteristics make reversed-phase HPLC an ideal separation technique.

A C18 stationary phase is chosen for its hydrophobicity, which allows for the retention of this compound through interactions with its nonpolar regions (benzoyl group and the methionine side chain). The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and symmetrical peak shape. The selection of a suitable UV detection wavelength is based on the chromophoric benzoyl group, which provides strong absorbance for sensitive detection.

The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities. Common impurities for methionine and its derivatives can include oxidation products like methionine sulfoxide and synthesis by-products such as N-acetyl-DL-methionine.[8][9]

Materials and Methods

Instrumentation and Equipment
  • HPLC System: A quaternary HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Filtration Assembly: For mobile phase and sample preparation.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 99%.[1]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)
B: Acetonitrile
Gradient Elution 0-15 min: 40-70% B
15-17 min: 70-40% B
17-20 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Condition Selection:

  • Column: A standard C18 column provides excellent retention and resolution for moderately polar compounds. The 250 mm length and 5 µm particle size offer a good balance between efficiency and backpressure.

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures the carboxylic acid group of this compound is protonated, leading to better retention and peak shape on the reversed-phase column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential, more hydrophobic impurities within a reasonable run time while maintaining good resolution for the main peak.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide robust and reproducible results.

  • Detection Wavelength: 230 nm is selected based on the UV spectrum of this compound, offering high sensitivity.

Experimental Protocols

Standard and Sample Preparation Workflow

G cluster_0 Standard Preparation cluster_1 Sample Preparation Standard_Weigh Accurately weigh ~25 mg of This compound RS Standard_Dissolve Dissolve in a 25 mL volumetric flask with Diluent (50:50 ACN:Water) Standard_Weigh->Standard_Dissolve Standard_Dilute Dilute to a final concentration of 100 µg/mL (Working Standard) Standard_Dissolve->Standard_Dilute Standard_Filter Filter through a 0.45 µm syringe filter Standard_Dilute->Standard_Filter HPLC_Injection HPLC_Injection Standard_Filter->HPLC_Injection Inject into HPLC Sample_Weigh Accurately weigh sample powder equivalent to ~25 mg of API Sample_Dissolve Transfer to a 25 mL volumetric flask and add Diluent Sample_Weigh->Sample_Dissolve Sample_Sonicate Sonicate for 15 minutes to ensure complete dissolution Sample_Dissolve->Sample_Sonicate Sample_Dilute Dilute to a final concentration of 100 µg/mL (Test Solution) Sample_Sonicate->Sample_Dilute Sample_Filter Filter through a 0.45 µm syringe filter Sample_Dilute->Sample_Filter Sample_Filter->HPLC_Injection

Caption: Workflow for Standard and Sample Preparation.

System Suitability Testing

System suitability tests are crucial to verify that the chromatographic system is adequate for the intended analysis.[10] These tests are performed before any sample analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard solution (100 µg/mL).

  • Calculate the following parameters from the chromatograms:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

These criteria ensure the column efficiency, peak symmetry, and injection precision are acceptable for quantitative analysis.[2][11]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[12][13] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of this compound. The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples were compared to that of an unstressed sample. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their corresponding protocols, and the acceptance criteria based on ICH guidelines.[4][14]

Validation ParameterProtocolAcceptance Criteria
Linearity A series of solutions from 25 to 150 µg/mL were prepared and injected. A calibration curve of peak area vs. concentration was plotted.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) The method was applied to a sample of known concentration spiked with the reference standard at 80%, 100%, and 120% of the nominal concentration.Mean recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard on the same day. Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.%RSD ≤ 2.0%
Robustness The effect of small, deliberate variations in chromatographic conditions (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) was evaluated.System suitability parameters are met, and the %RSD of peak areas is ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of a series of diluted solutions.LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. The system suitability parameters were consistently met, indicating a reliable chromatographic system.

Forced Degradation: The specificity of the method was confirmed through forced degradation studies. Significant degradation was observed under oxidative and basic conditions, with the formation of distinct degradation peaks that were well-resolved from the parent this compound peak. This confirms the stability-indicating capability of the method.

Validation Summary:

ParameterResult
Linearity (r²) 0.9995
Accuracy (Mean Recovery) 99.7%
Precision (%RSD) Repeatability: 0.8% Intermediate Precision: 1.2%
Robustness Passed
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The validation results demonstrate that the method is linear, accurate, precise, and robust for its intended purpose. The low LOD and LOQ indicate high sensitivity, making the method suitable for the determination of impurities at low levels.

Logical Relationship of Method Validation

G Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Routine_Use Routine Use in QC Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use Robustness->Routine_Use

Caption: Logical Flow from Method Development to Routine Use.

Conclusion

This application note presents a detailed, robust, and stability-indicating HPLC method for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. The comprehensive protocol and validation data provided herein establish this method as a reliable tool for quality control and stability testing of this compound in research and pharmaceutical development settings.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia.
  • BioCrick. This compound | CAS:4703-38-2. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • PubChem. N-Benzoyl-L-methionine. [Link]

  • AMS Biotechnology (amsbio). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. DL-Methionine, N-(3-(benzoylthio)-1-oxopropyl)-, butyl ester. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methionine. [Link]

  • ResearchGate. Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. [Link]

  • SIELC Technologies. Methionine. [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. [Link]

  • PubMed. Impurity profiling of L-methionine by HPLC on a mixed mode column. [Link]

  • Journal of American Science. Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. [Link]

  • ResearchGate. Impurity profiling of L-methionine by HPLC on a mixed mode column. [Link]

  • Pharmaffiliates. Methionine-impurities. [Link]

Sources

Application Notes and Protocols: N-Benzoylation of dl-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acyl Amino Acids

N-benzoylation is a fundamental chemical transformation that introduces a benzoyl group to a nitrogen-containing compound, such as an amine. In the realm of biochemistry and pharmaceutical development, the N-benzoylation of amino acids is a critical step for several applications. This modification serves to protect the amino group during multi-step syntheses, preventing it from participating in undesired side reactions. Furthermore, N-benzoyl amino acids are valuable intermediates in the synthesis of peptides and other complex biomolecules. The resulting benzamides often exhibit altered physicochemical properties, which can be leveraged in drug design and material science.

This document provides a detailed protocol for the N-benzoylation of dl-methionine, a crucial sulfur-containing amino acid. The procedure described herein is a variation of the classic Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.

Reaction Mechanism and Scientific Rationale

The N-benzoylation of dl-methionine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out under basic conditions, which serves two primary purposes. Firstly, the base deprotonates the amino group of the methionine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of benzoyl chloride. Secondly, the base neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, driving the equilibrium towards product formation.

The overall reaction can be summarized as follows:

dl-Methionine + Benzoyl Chloride → N-benzoyl-dl-methionine + HCl

The Schotten-Baumann conditions often employ a two-phase system, typically an aqueous base and an organic solvent. This setup is advantageous as the starting materials and the product tend to reside in the organic phase, while the inorganic byproducts are sequestered in the aqueous phase, simplifying the work-up procedure.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
dl-Methionine≥99%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-AldrichCorrosive and lachrymator. Handle in a fume hood.
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher ScientificCorrosive.
Dichloromethane (CH₂Cl₂)ACS Reagent GradeVWRVolatile and should be handled in a fume hood.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerCorrosive.
Diethyl EtherACS Reagent GradeEMD MilliporeFlammable.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeAlfa Aesar
Deionized WaterIn-house
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Fume Hood: All manipulations involving benzoyl chloride and volatile organic solvents must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Reaction Setup and Procedure

Step 1: Dissolution of dl-Methionine

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of dl-methionine in 50 mL of 2 M sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice-water bath with gentle stirring using a magnetic stirrer.

Step 2: Addition of Benzoyl Chloride

  • Slowly add 6.0 mL of benzoyl chloride to the cooled methionine solution dropwise over a period of 15-20 minutes while maintaining vigorous stirring. The temperature of the reaction mixture should be kept below 10 °C.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 30-45 minutes. A white precipitate of N-benzoyl-dl-methionine will form.

Step 3: Work-up and Isolation

  • After the reaction period, acidify the mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate any remaining product from the solution.

  • Filter the crude product using a Büchner funnel and wash the solid with two 25 mL portions of cold deionized water to remove any inorganic salts.

  • Transfer the crude product to a separatory funnel containing 50 mL of dichloromethane and 50 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and extract the aqueous layer with an additional 25 mL of dichloromethane.

  • Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzoyl-dl-methionine.

Step 4: Purification (Recrystallization)

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized N-benzoyl-dl-methionine can be confirmed using various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve dl-Methionine in 2M NaOH B Cool to 0-5 °C A->B C Add Benzoyl Chloride dropwise B->C D Stir at Room Temperature C->D E Acidify with HCl D->E F Filter Crude Product E->F G Liquid-Liquid Extraction (DCM) F->G H Dry and Evaporate Solvent G->H I Recrystallize from Ethanol H->I J Filter and Dry Pure Product I->J

Caption: Experimental workflow for the N-benzoylation of dl-methionine.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base: Sodium hydroxide is a strong and inexpensive base that effectively deprotonates the amino group and neutralizes the HCl byproduct. The use of an aqueous solution facilitates the separation of inorganic salts during the work-up.

  • Temperature Control: The initial addition of benzoyl chloride is performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize potential side reactions, such as the hydrolysis of benzoyl chloride.

  • Acidification Step: Acidification of the reaction mixture after the initial reaction period ensures the complete precipitation of the N-benzoyl-dl-methionine product, which is less soluble in acidic aqueous solutions.

  • Liquid-Liquid Extraction: The use of dichloromethane allows for the efficient extraction of the organic product from the aqueous phase. The subsequent washes with water, sodium bicarbonate, and brine are crucial for removing unreacted starting materials, acidic impurities, and residual water, respectively.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds. The choice of ethanol as the solvent is based on the differential solubility of the product at high and low temperatures.

Quantitative Data Summary

ParameterValue
Starting Materials
dl-Methionine5.0 g
Benzoyl Chloride6.0 mL
2 M Sodium Hydroxide50 mL
Reaction Conditions
Initial Temperature0-5 °C
Reaction Time30-45 minutes
Expected Yield
Theoretical YieldApprox. 8.6 g
Typical Experimental Yield70-85%

References

  • Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

Application Notes & Protocols for Benzoyl-DL-Methionine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging Benzoyl-DL-Methionine for Acylase I Activity and Inhibition Studies

Introduction: The Utility of N-Acyl Amino Acids in Enzymology

N-acyl amino acids are invaluable tools in biochemistry and drug discovery, serving as key substrates for a class of enzymes known as acylases (or aminoacylases). Among these, N-Benzoyl-DL-methionine is a synthetic substrate primarily used to characterize the activity of Acylase I (ACY1), also known as N-acyl-L-amino-acid amidohydrolase (EC 3.5.1.14). Acylase I is a metalloenzyme, typically containing zinc, that catalyzes the hydrolysis of N-acylated L-amino acids to yield a free L-amino acid and a corresponding carboxylic acid.[1] The enzyme exhibits stereospecificity, meaning it will only act on the L-enantiomer of the racemic N-acyl amino acid mixture, leaving the D-enantiomer untouched. This property is not only fundamental to its biological role in amino acid metabolism but also makes it a powerful tool in biotechnology for the chiral resolution of racemic mixtures.[2]

This guide provides a comprehensive overview of the principles and methodologies for using this compound as a substrate in robust and reproducible enzymatic assays designed for researchers in academia and the pharmaceutical industry.

The Core Principle: Stereospecific Hydrolysis and Detection

The enzymatic assay for Acylase I using this compound is predicated on a straightforward hydrolysis reaction. Acylase I recognizes and binds the L-enantiomer of the substrate, N-Benzoyl-L-methionine. The enzyme then catalyzes the cleavage of the amide bond, releasing L-methionine and benzoate.

Reaction Scheme: N-Benzoyl-L-methionine + H₂O ---(Acylase I)--> L-methionine + Benzoic Acid

The D-enantiomer, N-Benzoyl-D-methionine, does not interact with the enzyme's active site and remains in the reaction mixture. The progress of the reaction can be monitored by quantifying either the disappearance of the substrate or the appearance of one of the products. The most common and accessible methods focus on detecting the liberated L-methionine, which possesses a free primary amine group that the acylated substrate lacks.

Below is a conceptual diagram illustrating the enzymatic reaction.

G cluster_0 Substrates cluster_1 Enzyme cluster_2 Products Benzoyl-L-Met N-Benzoyl-L-Methionine ACY1 Acylase I (EC 3.5.1.14) Benzoyl-L-Met->ACY1 Binds to active site Benzoyl-D-Met N-Benzoyl-D-Methionine Unreacted N-Benzoyl-D-Methionine Benzoyl-D-Met->Unreacted No Reaction L-Met L-Methionine ACY1->L-Met Releases Benzoate Benzoate ACY1->Benzoate Releases

Caption: Enzymatic conversion of this compound by Acylase I.

Applications in Research and Development

The Acylase I assay using this compound is a versatile tool with several key applications:

  • Enzyme Kinetics and Characterization: The assay is fundamental for determining key kinetic parameters of Acylase I, such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax).[3] This is crucial for understanding the enzyme's efficiency and affinity for the substrate.

  • High-Throughput Inhibitor Screening: By establishing a reliable baseline of enzyme activity, the assay can be adapted for high-throughput screening (HTS) to identify potential inhibitors of Acylase I.[4][5] This is particularly relevant in drug discovery programs targeting metabolic pathways.

  • Diagnostics and Disease Research: Deficiency in Acylase I is a known inborn error of metabolism.[1] This assay can be used to measure ACY1 activity in cell lysates or tissue homogenates to study the functional consequences of genetic mutations.[1]

  • Bioprocess Monitoring: In industrial applications where Acylase I is used for the chiral resolution of amino acids, this assay can monitor the efficiency and progress of the enzymatic conversion.

Experimental Protocols

Two primary methods are presented here: a classic colorimetric endpoint assay and a continuous spectrophotometric rate assay. The choice of method depends on the required throughput, sensitivity, and available equipment.

Protocol 1: Colorimetric Endpoint Assay (Ninhydrin-Based)

This protocol is adapted from established methods for detecting amino acids produced by Acylase I.[6] It relies on the reaction of ninhydrin with the primary amine of the liberated L-methionine to form a deep purple-colored product (Ruhemann's purple), which is quantified at 570 nm.

A. Materials and Reagents

  • Acylase I from porcine kidney (e.g., Sigma-Aldrich A8376 or equivalent)

  • N-Benzoyl-DL-methionine

  • L-Methionine (for standard curve)

  • Barbital Buffer (100 mM, pH 8.0 at 37°C)

  • Cobalt Chloride (CoCl₂) Solution (0.5 mM)

  • Trichloroacetic Acid (TCA) Solution (10% w/v)

  • Ninhydrin Color Reagent

  • 50% (v/v) 1-Propanol Solution

  • Spectrophotometer and cuvettes or 96-well microplate reader

B. Reagent Preparation

ReagentPreparation InstructionsStorage
Barbital Buffer (100 mM, pH 8.0) Dissolve sodium barbital in deionized water. Adjust pH to 8.0 at 37°C with 1 M HCl.4°C
Substrate Stock (e.g., 40 mM) Dissolve N-Benzoyl-DL-methionine in a small amount of 1 M NaOH, then bring to final volume with Barbital Buffer. Adjust pH to 8.0.-20°C
Enzyme Solution Immediately before use, prepare a solution of Acylase I (e.g., 0.1 units/ml) in cold deionized water.[6]On ice
L-Methionine Standards Prepare a 1 mM stock of L-methionine in Barbital Buffer. Create a dilution series (e.g., 0, 100, 200, 400, 600, 800 µM) for the standard curve.4°C

C. Assay Procedure

  • Reaction Setup: In separate microcentrifuge tubes, prepare Test, Blank, and Control samples. A typical reaction setup is as follows:

ComponentTest (µL)Blank (µL)
Barbital Buffer (100 mM)200250
CoCl₂ Solution (0.5 mM)5050
Substrate Stock (40 mM)200200
Pre-incubate at 37°C for 5 minutes.
Enzyme Solution500
  • Initiate Reaction: Add the enzyme solution to the "Test" tubes. Add an equal volume of buffer to the "Blank" tubes.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding 500 µL of 10% TCA solution. This precipitates the enzyme. Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.

  • Color Development:

    • Transfer 500 µL of the supernatant from each tube to a new set of glass test tubes.

    • Add 500 µL of Ninhydrin Color Reagent to each tube.

    • Heat in a boiling water bath for 20 minutes.

    • Cool the tubes to room temperature.

    • Add 2.5 mL of 50% 1-Propanol solution to each tube and mix well.

  • Measurement: Measure the absorbance at 570 nm.[6] Use the L-Methionine standards (treated with the same color development procedure) to generate a standard curve.

D. Data Analysis

  • Subtract the absorbance of the Blank from the Test samples.

  • Plot the absorbance of the L-Methionine standards versus their concentration (in µmoles).

  • Use the linear regression equation from the standard curve to calculate the µmoles of L-methionine produced in your Test samples.

  • Calculate the enzyme activity. One unit is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per hour under the specified conditions.

Protocol 2: Continuous Spectrophotometric Rate Assay

This method is faster and more suitable for kinetic studies. It measures the decrease in absorbance at approximately 238 nm, which corresponds to the hydrolysis of the N-acyl bond.[7]

A. Materials and Reagents

  • Acylase I from porcine kidney

  • N-Benzoyl-DL-methionine

  • Potassium Phosphate Buffer (100 mM, pH 7.0 at 25°C)

  • UV-transparent cuvettes or microplates

  • UV-Vis spectrophotometer with temperature control

B. Assay Procedure

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 2.9 mL of N-Benzoyl-DL-methionine solution (e.g., 15 mM in phosphate buffer).

    • Equilibrate to 25°C in the spectrophotometer.

  • Baseline Reading: Monitor the absorbance at 238 nm until a stable baseline is achieved.

  • Initiate Reaction: Add 0.1 mL of the Acylase I enzyme solution to the cuvette. For the blank, add 0.1 mL of buffer.

  • Monitor Reaction: Immediately mix by inversion and record the decrease in A238nm over time (e.g., for 5 minutes).

  • Calculate Rate: Determine the rate of reaction (ΔA238nm/min) from the initial, linear portion of the curve.

C. Data Analysis

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where the change in absorbance is related to the change in substrate concentration. The millimolar extinction coefficient (ε) for the hydrolysis of the substrate must be determined experimentally or obtained from literature. For N-Acetyl-L-Methionine, a value of 0.019 µM⁻¹cm⁻¹ at 238 nm has been reported.[7]

Data Presentation and Interpretation

For kinetic studies, the initial reaction rates are determined at various substrate concentrations. This data can be used to generate Michaelis-Menten and Lineweaver-Burk plots to determine KM and Vmax.

Table of Exemplary Kinetic Parameters:

SubstrateKM (mM)Vmax (µmol/min/mg)Source
N-acetyl-L-methionine5 ± 1-[8]
N-acetyl-DL-methionine10 ± 2-[8]
N-acetyl-DL-methionine2400.3152 (mmol L⁻¹ s⁻¹)[3][9]

Note: These values are for N-acetylated methionine and may differ for N-benzoyl-methionine. They are provided for illustrative purposes.

Below is a workflow diagram for a typical inhibitor screening experiment using the colorimetric protocol.

G cluster_workflow Inhibitor Screening Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitors) plate 2. Plate Assay (Add reagents to 96-well plate) prep->plate incubate 3. Incubate at 37°C (e.g., 30 minutes) plate->incubate stop 4. Stop Reaction (e.g., add TCA) incubate->stop develop 5. Color Development (Add Ninhydrin, boil) stop->develop read 6. Read Absorbance (570 nm) develop->read analyze 7. Data Analysis (% Inhibition Calculation) read->analyze

Caption: Workflow for an Acylase I inhibitor screening assay.

Troubleshooting and Expert Considerations

  • High Background in Blank: This can be caused by free amino acids contaminating the substrate or buffer. Use high-purity reagents. Alternatively, non-enzymatic hydrolysis of the substrate may occur if the pH is too high or the temperature is excessive.

  • Low Signal: Ensure the enzyme is active. Prepare the enzyme solution fresh and keep it on ice. Check the buffer pH, as Acylase I activity is pH-dependent. The presence of strong metal chelators (e.g., EDTA) can also inhibit the enzyme by removing the essential zinc cofactor.

  • Precipitation in Substrate Stock: N-Benzoyl-DL-methionine may have limited solubility. Gentle warming and pH adjustment may be necessary. Prepare fresh or store in small aliquots at -20°C.

  • Assay Linearity: For endpoint assays, it is critical to ensure the reaction is terminated within the linear range where product formation is proportional to time and enzyme concentration. Run a time-course experiment to determine the optimal endpoint.

References

  • Shviadas, V. I., Galaev, I. I., & Berezin, I. V. (1980). Kinetics and Thermodynamics of the Hydrolysis-Synthesis Reaction of acetyl-L-methionine Catalyzed by Acylase I From Hog Kidney. Biokhimiia, 45(10), 1833-1839. [Link]

  • Galaev, I. I., Shviadas, V. K., Aren, A. K., & Berezin, I. V. (1980). Method of measuring activity of amino acid acylase. Prikladnaia biokhimiia i mikrobiologiia, 16(2), 281-283. [Link]

  • AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

  • News-Medical.Net. (2019). Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

  • Pospisil, P., et al. (2021). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Accounts of Chemical Research, 54(17), 3349-3363. [Link]

  • ResearchGate. (n.d.). The degree of deacetylation of N-acetyl-DL-methionine catalyzed by free.... [Link]

  • Planell-Iglesias, M., et al. (2021). Revisiting D‐Acylases for D‐Amino Acid Production. Chemistry – A European Journal, 27(32), 8345-8353. [Link]

  • Cho, H. Y., Tanizawa, K., Tanaka, H., & Soda, K. (1987). A spectrophotometric rate assay of aminoacylase. Analytical Biochemistry, 165(1), 142-146. [Link]

  • Westmont College. (n.d.). DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROMATOGRAPH. [Link]

  • Sass, J. O., et al. (2011). The molecular basis of aminoacylase 1 deficiency. Journal of Inherited Metabolic Disease, 34(4), 931-938. [Link]

  • Cell Biolabs, Inc. (n.d.). L-Amino Acid Assay Kit (Colorimetric). [Link]

  • Al-Shammari, A. M. A., & Al-Bayati, M. A. F. (2020). Biochemical and Histological Study of Aminoacylase-1 Purified from Amniotic Fluid in Rats with Oxidative Stress Induced by Lead Acetate. Baghdad Science Journal, 17(1), 114-121. [Link]

  • Elabscience. (n.d.). Inhibitor Screening. [Link]

  • Google Patents. (n.d.). Methods for identifying inhibitors of methionine aminopeptidases.
  • ResearchGate. (2019). D- and L-methionine preparation from N-acetyl-DL-methionine by the means of bacterial L-aminoacylase. [Link]

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Application Notes & Protocols: A Guide to Metabolic Labeling of Nascent Proteins Using Methionine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Probing Proteome Dynamics

In the landscape of modern cell biology and drug development, a static snapshot of the proteome is insufficient. To truly understand cellular responses to stimuli, disease progression, or the mechanism of action of a therapeutic candidate, one must investigate the dynamics of protein synthesis. Metabolic labeling has emerged as a powerful technique to selectively tag and identify newly synthesized proteins, offering a temporal dimension to proteomic analysis.[1][2]

While the query specifically mentioned benzoyl-dl-methionine, the scientific literature and established methodologies predominantly feature bioorthogonal methionine analogs, such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), for this purpose.[3][4] These analogs are readily incorporated into nascent polypeptide chains by the cellular translational machinery, effectively serving as chemical reporters of protein synthesis. This guide will, therefore, focus on the principles and applications of these widely adopted and validated methionine surrogates.

The core principle of this technique lies in the introduction of a methionine analog bearing a unique chemical handle (an azide or alkyne group) into the cellular environment.[4] This handle does not interfere with the biological incorporation of the analog into proteins but allows for subsequent, highly specific chemical ligation to a reporter molecule—a process known as bioorthogonal chemistry or "click chemistry."[3][5] This enables the visualization, enrichment, and identification of the newly synthesized proteome.

I. Foundational Principles: Choosing Your Methionine Analog

The selection of a methionine analog is a critical first step that dictates the subsequent detection and analysis strategy. The most common bioorthogonal analogs are:

Methionine AnalogChemical HandleKey Features & Considerations
L-Azidohomoalanine (AHA) Azide (-N3)Highly efficient incorporation; compatible with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.[3][4]
L-Homopropargylglycine (HPG) Alkyne (-C≡CH)Efficiently incorporated; primarily used with copper-catalyzed click chemistry (CuAAC).[4]
[³⁵S]-Methionine Radioactive IsotopeThe "classic" method for labeling; highly sensitive but requires specialized handling and disposal of radioactive materials. Detection is typically by autoradiography.[1][4]

The benzoyl group in this compound does not lend itself to the same specific and bioorthogonal ligation reactions as the azide and alkyne functionalities of AHA and HPG. While benzophenone-containing amino acids are utilized in photocrosslinking studies to identify protein-protein interactions, this is a distinct application from the metabolic labeling of a population of newly synthesized proteins.[6]

The Logic of Bioorthogonal Labeling

The power of AHA and HPG lies in their "bioorthogonality." The azide and alkyne groups are abiotic, meaning they are chemically inert within the complex environment of the cell and will not participate in side reactions with endogenous molecules. They react specifically and efficiently with their complementary chemical partners (an alkyne for an azide, and vice versa) in a reaction that can be catalyzed under physiological conditions.[3][5]

II. Experimental Design: Key Considerations for Robust Metabolic Labeling

A successful metabolic labeling experiment hinges on careful planning. The following are critical parameters to optimize for your specific cell type and experimental goals.

Methionine Depletion:

To maximize the incorporation of the methionine analog, it is crucial to first deplete the intracellular pool of natural methionine. This is typically achieved by incubating the cells in methionine-free medium prior to the introduction of the analog.[7] The duration of this starvation period needs to be optimized to avoid inducing a stress response that could alter normal protein synthesis patterns.

Analog Concentration and Labeling Time:

The concentration of the methionine analog and the duration of the labeling pulse are interdependent variables that determine the extent of labeling.

  • Pulse-Labeling: Short incubation times (e.g., 30 minutes to 4 hours) are used to capture a snapshot of the proteome being synthesized at a specific moment.[2]

  • Continuous Labeling: Longer incubation periods (e.g., up to 24 hours) can be used to label a larger proportion of the proteome, which can be useful for identifying proteins with slower turnover rates.

It is advisable to perform a dose-response and time-course experiment to determine the optimal labeling conditions that provide a robust signal without inducing cytotoxicity.

Cell Viability and Proliferation:

It is essential to monitor the health of your cells throughout the experiment. High concentrations of methionine analogs or prolonged incubation in methionine-free medium can be toxic to some cell lines. A simple viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) should be performed in parallel with your labeling experiments.

III. Core Protocols: From Labeling to Detection

The following protocols provide a general framework for metabolic labeling of adherent mammalian cells with AHA, followed by fluorescent detection via click chemistry.

Protocol 1: Metabolic Labeling of Adherent Cells with AHA
  • Cell Seeding: Plate adherent cells on coverslips (for imaging) or in multi-well plates (for biochemical analysis) at a density that will result in 70-80% confluency on the day of the experiment.

  • Methionine Starvation: Gently aspirate the complete medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed, methionine-free DMEM supplemented with dialyzed fetal bovine serum (dFBS) and incubate for 30-60 minutes at 37°C and 5% CO₂.

  • AHA Labeling: Prepare the labeling medium by supplementing the methionine-free medium with the desired concentration of L-AHA (typically 25-50 µM). Remove the starvation medium and add the AHA-containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Cell Lysis or Fixation:

    • For Biochemical Analysis: Wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • For Imaging: Wash the cells twice with PBS and proceed immediately to fixation with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization

This protocol is for the fluorescent tagging of AHA-labeled proteins in fixed cells.

  • Permeabilization: After fixation, wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail fresh. For a 1 mL final volume, combine:

    • Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne): 1-5 µM

    • Copper (II) Sulfate (CuSO₄): 100 µM

    • Reducing Agent (e.g., Sodium Ascorbate): 1 mM

    • Ligand (e.g., THPTA): 100 µM

    • PBS to 1 mL (Note: Add the components in the order listed, with the sodium ascorbate added last to initiate the reaction.)

  • Click Reaction: Wash the permeabilized cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the newly synthesized proteins using a fluorescence microscope.

IV. Downstream Applications and Data Analysis

Beyond fluorescence microscopy, AHA-labeled proteins can be enriched and identified using mass spectrometry-based proteomics. This powerful combination allows for the quantitative analysis of newly synthesized proteins in response to various stimuli.[3][8][9]

Workflow for Proteomic Analysis of a Nascent Proteome

ProteomicsWorkflow cluster_CellCulture Cell Culture & Labeling cluster_Bioconjugation Bioconjugation cluster_Enrichment Enrichment cluster_MS_Analysis Mass Spectrometry AHA_Labeling Metabolic Labeling with AHA Cell_Lysis Cell Lysis AHA_Labeling->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Chemistry Avidin_Purification Streptavidin Affinity Purification Click_Chemistry->Avidin_Purification OnBead_Digestion On-Bead Digestion (Trypsin) Avidin_Purification->OnBead_Digestion LC_MSMS LC-MS/MS Analysis OnBead_Digestion->LC_MSMS Data_Analysis Database Searching & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for the enrichment and identification of newly synthesized proteins.

This workflow enables researchers to specifically isolate and identify proteins that were synthesized during the AHA labeling period. Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be integrated into this workflow to compare the rates of protein synthesis between different experimental conditions.[3]

V. Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient methionine starvation- Insufficient AHA concentration or labeling time- Inactive click chemistry reagents- Optimize starvation time- Perform a dose-response and time-course for AHA labeling- Prepare fresh click chemistry reagents, especially the sodium ascorbate
High Background - Non-specific binding of the fluorescent probe- Insufficient washing- Increase the number and duration of wash steps- Include a blocking step (e.g., with BSA) before the click reaction
Cell Death/Toxicity - Prolonged methionine starvation- High concentration of AHA- Cytotoxicity from copper in the CuAAC reaction- Reduce starvation and/or labeling time- Titrate AHA concentration to the lowest effective level- Ensure the use of a copper-chelating ligand (e.g., THPTA) and minimize incubation time with the CuAAC cocktail

VI. Conclusion and Future Perspectives

Metabolic labeling with methionine analogs like AHA and HPG offers a robust and versatile platform for investigating the dynamics of protein synthesis.[4] This approach provides a powerful lens through which to view cellular responses to a wide array of physiological and pathological stimuli, making it an invaluable tool in basic research and drug development. As mass spectrometry technologies continue to advance in sensitivity and resolution, the depth of information that can be gleaned from these experiments will only continue to grow, promising new insights into the intricate and dynamic world of the proteome.[8][9]

References

  • Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block - NINGBO INNO PHARMCHEM CO.,LTD.
  • Quantitative Analysis of Newly Synthesized Proteins - PMC - NIH.
  • Protein synthesis monitoring - residue-selective - Jena Bioscience.
  • Identification of Methionine as the Site of Covalent Attachment of a p-Benzoyl-Phenylalanine-containing Analogue of Substance P on the Substance P (NK1)
  • Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed.
  • Characterization of intact and modified proteins by mass spectrometry - MS Vision.
  • Metabolic labeling with amino acids - PubMed - NIH.
  • Metabolic labeling with amino acids - PubMed.
  • Metabolic Labeling (a la Mickey).
  • Mass Spectrometry in Peptide and Protein Analysis - Mabion.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzoyl-DL-Methionine Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of benzoyl-DL-methionine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this important N-acyl amino acid. We will move beyond simple protocols to explore the underlying principles and provide robust troubleshooting strategies to ensure you achieve the desired purity and yield for your critical applications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My recrystallization of this compound resulted in a very low yield. What are the common causes and how can I optimize the process?

A1: Low yield from recrystallization is a frequent issue stemming from suboptimal solvent selection and procedural execution. The goal is to identify a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Causality & Solutions:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Determine the optimal solvent volume empirically. Start by adding small portions of hot solvent to your crude material until it just dissolves. For this compound, solvent systems like ethanol/water or acetone/water mixtures are often effective. The solubility of amino acids generally decreases with the addition of organic co-solvents to water.[1][2]

  • Rapid Cooling (Crash Crystallization): Cooling the solution too quickly promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice.

    • Solution: Allow the heated solution to cool slowly to room temperature on the benchtop, preferably insulated, before moving it to an ice bath. This provides sufficient time for a proper crystal lattice to form, excluding impurities.

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize prematurely on the filter paper, leading to significant loss.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed) and filter the solution as quickly as possible. It can also be beneficial to add a slight excess of hot solvent (~5-10%) before filtration to ensure the product remains in solution.

Q2: After purification, my product is still contaminated with synthesis-related impurities. How can I identify and remove them?

A2: The nature of impurities is directly linked to the synthetic route used. For the common Schotten-Baumann synthesis of this compound (acylation of DL-methionine with benzoyl chloride), several key impurities are expected.[3]

Common Impurities and Removal Strategies:

ImpuritySourceIdentification (Analytical)Removal Strategy
Unreacted DL-Methionine Incomplete reaction.HPLC, TLC (ninhydrin-positive spot).Highly water-soluble. Should be largely removed during workup and recrystallization from a less polar solvent system.
Benzoic Acid Hydrolysis of the benzoyl chloride acylating agent.[3]HPLC, TLC.Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The benzoic acid will be deprotonated and move to the aqueous layer. Neutralize the organic layer with a water wash before drying and solvent evaporation.
Methionine Sulfoxide Oxidation of the thioether side chain in DL-methionine starting material or the final product.[4][5]HPLC-MS (mass increase of +16 Da).This impurity has different polarity and can often be separated by careful recrystallization or by using column chromatography. To prevent its formation, use degassed solvents and store the material under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Workflow for Purification and Analysis

cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Assessment crude Crude Product wash Aqueous Base Wash (Remove Benzoic Acid) crude->wash recryst Recrystallization (e.g., Ethanol/Water) wash->recryst hplc HPLC Analysis recryst->hplc chrom Column Chromatography (If Needed) chrom->hplc pass Purity >99%? hplc->pass pass->chrom No final Final Pure Product pass->final Yes repurify Repurify start Recrystallization Attempt outcome What is the result? start->outcome low_yield Low Yield outcome->low_yield < 25% recovery oiled_out Product Oiled Out outcome->oiled_out Liquid phase forms no_xtals No Crystals Form outcome->no_xtals Solution remains clear good_yield Good Yield & Purity outcome->good_yield > 70% recovery ly_q1 Was too much solvent used? low_yield->ly_q1 oo_q1 Is crude purity low? oiled_out->oo_q1 nx_q1 Is solution supersaturated? no_xtals->nx_q1 ly_a1 Reduce solvent volume in next attempt. ly_q1->ly_a1 Yes ly_q2 Was cooling too fast? ly_q1->ly_q2 No ly_a2 Allow slow cooling to room temp first. ly_q2->ly_a2 Yes oo_a1 Perform pre-purification (e.g., acid-base wash). oo_q1->oo_a1 Yes oo_q2 Is solution too concentrated? oo_q1->oo_q2 No oo_a2 Add more solvent or try a different solvent system. oo_q2->oo_a2 Yes nx_a1 Induce nucleation: - Scratch flask - Add seed crystal nx_q1->nx_a1 Yes nx_q2 Is concentration too low? nx_q1->nx_q2 No nx_a2 Evaporate some solvent and re-cool. nx_q2->nx_a2 Yes

Sources

Technical Support Center: Enhancing the Stability of Benzoyl-DL-Methionine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzoyl-DL-Methionine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the chemical integrity of this compound during long-term storage. As an N-acylated derivative of the essential amino acid methionine, its stability is paramount for reproducible experimental outcomes and the efficacy of final formulations. This guide moves beyond simple protocols to explain the causality behind stability challenges and provides robust solutions.

Section 1: Understanding the Core Instability - The "Why"

The primary vulnerability of this compound, like all methionine-containing compounds, lies in its thioether side chain. This sulfur-containing group is highly susceptible to oxidation, representing the principal degradation pathway.[1][2] Understanding this mechanism is the first step toward effective stabilization.

Primary Degradation Pathway: Oxidation

Exposure to oxidative conditions, whether from atmospheric oxygen, peroxides in excipients, or metal-ion catalysis, leads to a two-step oxidation of the sulfur atom.[1][2]

  • Formation of Methionine Sulfoxide: The initial and most common degradation product is this compound Sulfoxide. This conversion introduces a more polar sulfoxide group, which can alter the compound's physicochemical properties and biological activity.[2][3][4]

  • Formation of Methionine Sulfone: Under more aggressive oxidative stress, the sulfoxide can be further oxidized to this compound Sulfone.[1][2]

This oxidative degradation is accelerated by several key environmental factors:

  • Elevated Temperature: Thermal stress significantly increases the rate of degradation reactions.[5][6]

  • Presence of Oxygen: Direct exposure to air provides the primary oxidant.[1][7]

  • Light Exposure: Photons can provide the energy to initiate oxidative reactions.[1]

  • High Humidity: Moisture can facilitate degradation, particularly in solid-state forms, and can promote deleterious interactions in solution.[6][8][9]

  • Metal Ions: Trace metal ions (e.g., iron, copper) are potent catalysts for oxidation reactions.[1][10]

  • pH: The rate of methionine oxidation can be significantly influenced by pH, with alkaline conditions often enhancing the reaction rate.[2]

A This compound (Stable Form) B This compound Sulfoxide A->B Primary Oxidation (O₂, Light, Heat, Metal Ions) C This compound Sulfone B->C Further Oxidation (Harsh Conditions)

Caption: Primary oxidative degradation pathway of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (powder) this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry environment.[7][8] To minimize degradation, storage at 4°C or -20°C is recommended.[1] It is critical to protect the powder from moisture and light.[1][8] The use of moisture-resistant packaging is advised for maintaining stability over several years.[7]

Q2: How should I prepare and store stock solutions of this compound?

A2: Solutions are significantly more prone to degradation than the solid form.

  • Solvent Choice: Use high-purity, degassed solvents (e.g., HPLC-grade water, appropriate buffers) to remove dissolved oxygen.[1]

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If storage is necessary, filter-sterilize the solution, aliquot it into single-use, airtight amber vials, and store frozen. Recommended temperatures are -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation products I should monitor in my stability studies?

A3: The primary degradation product to monitor is this compound Sulfoxide.[3][4] A stability-indicating analytical method, typically a Reverse-Phase HPLC-UV method, should be developed to separate the parent compound from its sulfoxide and any potential sulfone derivatives.[3][11][12]

Q4: My solid sample has developed an unpleasant odor and changed color. What does this mean?

A4: A change in color (e.g., to brown) and the development of a strong, unpleasant odor are classic signs of degradation, particularly when stored at elevated temperatures (e.g., 40°C).[5] This indicates that significant chemical changes have occurred, and the material's purity is compromised. The sample should not be used for experiments requiring high purity.

Q5: Can I use excipients to improve the stability of my this compound formulation?

A5: Yes, the selection of appropriate excipients is a cornerstone of stabilization.

  • Antioxidants: A sacrificial antioxidant can preferentially oxidize, thereby protecting the this compound. Free L-methionine is commonly used for this purpose in protein formulations.[4][10][13][14]

  • Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent like edetate disodium (EDTA) can be added at a low concentration (e.g., ≤ 0.1% w/v) to sequester metal ions.[10]

  • Buffers: Maintaining an optimal pH is critical. While the ideal pH must be determined experimentally for your specific formulation, avoiding alkaline conditions is generally advisable to slow oxidation.[2]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause(s) Recommended Solutions & Explanations
Rapid loss of potency in an aqueous formulation. 1. Oxidation: The thioether group is being oxidized to sulfoxide, reducing the concentration of the active parent compound.[1]Solution: Implement a multi-pronged approach to prevent oxidation.     a) Deoxygenate: Sparge all solvents and buffers with an inert gas (nitrogen or argon) before use.[1]     b) Inert Atmosphere: Prepare and store the formulation under an inert gas headspace.     c) Add Antioxidants: Introduce a sacrificial antioxidant like free L-methionine into the formulation.[10][13]     d) Add Chelators: Include EDTA to sequester catalytic metal ions.[10]
Appearance of new peaks in HPLC chromatogram over time. 1. Degradation Products: The new peaks are likely the sulfoxide and/or sulfone forms of this compound.[3]Solution: Characterize the degradation and validate your analytical method.     a) Perform Forced Degradation: Intentionally stress the compound (e.g., with H₂O₂) to generate the sulfoxide and confirm the retention time of the new peak.[1][12]     b) Optimize Storage: Re-evaluate storage conditions. Move to a lower temperature (-80°C), ensure light protection, and use an inert atmosphere.[1]
Discoloration and clumping of the solid powder. 1. Moisture Exposure: The powder has absorbed ambient moisture, leading to physical changes and accelerating chemical degradation.[5][8] 2. Heat Exposure: The sample was stored at an improperly high temperature.Solution: Improve solid-state storage protocol.     a) Control Humidity: Store the powder in a desiccator or a controlled low-humidity environment.[7]     b) Use Proper Packaging: Ensure containers are airtight and consider using packaging with a built-in desiccant.     c) Control Temperature: Adhere strictly to recommended storage temperatures (e.g., ≤ 4°C).[1]
Section 4: Key Experimental Protocols

Protocol 4.1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to quantify this compound and its primary sulfoxide degradant. It is based on methodologies used for analyzing benzoylated amino acids.[3]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-3 min: 20% B

    • 3-14 min: Linear gradient from 20% to 75% B

    • 14-17 min: Linear gradient from 75% to 80% B

    • (Follow with re-equilibration step)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 228 nm.[3]

  • Sample Preparation: Dissolve sample in Mobile Phase A and filter through a 0.22 µm filter before injection.

Self-Validation Check: A valid stability-indicating method must demonstrate baseline separation between the this compound peak and its oxidative degradation products, which can be confirmed using a sample from a forced degradation study.

Protocol 4.2: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation pathways and validate analytical methods.[1]

start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Degradation (Solution at 60°C) start->therm photo Photolytic Degradation (UV/Vis Light Exposure) start->photo analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze end Identify Degradation Products & Assess Peak Purity analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Section 5: Data Summary & Best Practices

For quick reference, the following tables summarize critical storage parameters and stabilizing excipients.

Table 1: Recommended Storage Conditions Summary

Form Temperature Humidity Light Atmosphere Max Duration (Guideline)
Solid Powder -20°CLow (use desiccator)Protected (amber container)Normal3 years[1][7]
Solid Powder 4°CLow (use desiccator)Protected (amber container)Normal2 years[1]
Aqueous Solution -20°CN/AProtected (amber vial)Inert Gas Headspace1 month[1]
Aqueous Solution -80°CN/AProtected (amber vial)Inert Gas Headspace6 months[1]

Table 2: Common Excipients for Stabilization

Excipient Class Example Mechanism of Action Typical Concentration Range Reference
Antioxidant L-MethionineActs as a sacrificial agent, being preferentially oxidized.0.01% - 1.0% w/v[10][14]
Chelating Agent Edetate Disodium (EDTA)Sequesters metal ions that catalyze oxidative reactions.≤ 0.1% w/v[10]
Buffer Acetate, PhosphateMaintains an optimal pH to minimize the rate of degradation.10 - 50 mM[2][3]
Surfactant Polysorbate 20/80Protects against surface interactions (Note: check for peroxide impurities).0.001% - 1.0%[15][16]
References
  • Stabili, G. (1993). Method for the stabilization of methionine-containing polypeptides. U.S. Patent No. 5,272,135.
  • Hellwig, M., et al. (2010). Model Studies on the Oxidation of Benzoyl Methionine in a Carbohydrate Degradation System. Journal of Agricultural and Food Chemistry, 58(15), 8734–8741. [Link]

  • Barge, A., et al. (2022). Pharmaceutical Oral Formulation of Methionine as a Pediatric Treatment in Inherited Metabolic Disease. Pharmaceutics, 14(11), 2358. [Link]

  • Chanjao Longevity Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Fernandez, C., & Al., E. (2024). New pharmaceutical methionine formulation. WIPO Patent Application WO/2024/149826.
  • Loba Chemie. (2025). DL-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet. [Link]

  • Fevre, A., et al. (2022). Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker. Journal of Chromatography B, 1189, 123092. [Link]

  • Pallapati, A. R., et al. (2024). Impact of excipients (5 mM L-methionine, 0.3 mM NAT, and the combination of both NAT and L-methionine) on CDR tryptophan (a) and Fc methionine (b) oxidation levels under a high-UV light stress. ResearchGate. [Link]

  • Li, J., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Energy and Resources. [Link]

  • Loke, S., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 68. [Link]

  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Langer, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8). [Link]

  • Le, T., & Bhushan, V. (n.d.). Amino acids degradation and synthesis. SlideShare. [Link]

  • National Center for Biotechnology Information. (n.d.). methionine degradation | Pathway. PubChem. [Link]

  • Hellwig, M., et al. (2010). Model Studies on the Oxidation of Benzoyl Methionine in a Carbohydrate Degradation System. ResearchGate. [Link]

  • Liu, D., et al. (2024). High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics. International Journal of Pharmaceutics, 661, 124310. [Link]

  • Amgen Inc. (2021). REDUCING VISCOSITY OF PHARMACEUTICAL FORMULATIONS. European Patent Office. [Link]

  • Nema, S., & Brendel, R. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

  • European Union Reference Laboratory for Feed Additives. (2013). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • Giglio, J., et al. (2018). An alternative methodology for the determination of the radiochemical purity of 11C-methionine. EJNMMI Radiopharmacy and Chemistry, 3(1), 18. [Link]

  • Lieberman, M., & Peet, A. (n.d.). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. LibreTexts Medicine. [Link]

  • Wittmann, C., & Becker, J. (2007). Analytical methods used for determination of L-methionine in fermentation broth. Analytical and Bioanalytical Chemistry, 387(2), 483-485. [Link]

  • Wang, J., et al. (2012). Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. Biomacromolecules, 13(2), 559–564. [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

  • Beezer, A. E., et al. (2001). The Stability of Benzoyl Peroxide by Isothermal Microcalorimetry. International Journal of Pharmaceutics, 227(1-2), 133-137. [Link]

Sources

Technical Support Center: Synthesis of N-Benzoyl-DL-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount in the synthesis of chiral molecules. The benzoylation of methionine, a seemingly straightforward N-acylation, is fraught with the potential for racemization, a critical side reaction that can compromise the biological activity and purity of your final product.[1]

This guide is designed to provide you with a deep, mechanistic understanding of why racemization occurs during this synthesis and to offer practical, field-proven strategies and protocols to minimize it. We will move beyond simple step-by-step instructions to explain the causality behind our recommendations, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues and questions encountered during the synthesis of N-benzoyl-methionine.

Q1: What is racemization and why is it a major concern in synthesizing N-benzoyl-L-methionine?

A1: Racemization is the conversion of a pure enantiomer (e.g., the biologically relevant L-methionine) into an equal mixture of both its L- and D-enantiomers.[1] The biological activity of amino acid derivatives and peptides is highly dependent on their specific three-dimensional structure, which is dictated by the chirality of the constituent amino acids.[2] The presence of the undesired D-enantiomer can significantly reduce or even eliminate the therapeutic efficacy of a drug candidate and introduce impurities that are difficult to remove. Therefore, controlling stereochemistry is not just a matter of yield, but of product viability.

Q2: What is the primary chemical mechanism responsible for racemization during the benzoylation of methionine?

A2: The most prevalent mechanism for racemization during the N-acylation of amino acids is the formation of a 5(4H)-oxazolone intermediate , also known as an azlactone.[1][3][4]

Here's the process:

  • Activation: The carboxyl group of N-benzoyl-methionine is activated (often by the reaction conditions themselves, especially in the presence of a base).

  • Cyclization: The carbonyl oxygen of the benzoyl group acts as an internal nucleophile, attacking the activated carboxyl group to form a five-membered oxazolone ring.

  • Deprotonation & Racemization: The proton on the alpha-carbon (the chiral center) of this oxazolone intermediate is significantly more acidic than it was in the starting amino acid.[5] A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.

  • Reprotonation: Subsequent reprotonation of this enolate can occur from either face with roughly equal probability, leading to a mixture of both D and L products.

G cluster_0 Oxazolone-Mediated Racemization A N-Benzoyl-L-Methionine (Chiral) C 5(4H)-Oxazolone Intermediate A->C Intramolecular Cyclization B Base (e.g., OH⁻) D Achiral Enolate (Planar Intermediate) C->D Base abstracts α-proton E N-Benzoyl-D-Methionine (Racemized Product) D->E Reprotonation F N-Benzoyl-L-Methionine (Retained Stereochemistry) D->F Reprotonation

Caption: The Oxazolone Mechanism of Racemization.

Q3: Which reaction parameters have the most significant impact on the rate of racemization?

A3: Several factors must be carefully controlled. The interplay between them determines the extent of racemization.

  • Base Strength and Concentration: This is arguably the most critical factor. Strong bases more readily abstract the acidic α-proton from the oxazolone intermediate, accelerating racemization.[4][6]

  • pH: Racemization rates increase significantly with rising pH, especially in aqueous media. Studies have shown that racemization accelerates when the pH exceeds 10.[7][8]

  • Temperature: Higher temperatures increase the rate of all reactions, including the desired benzoylation and the undesired racemization and oxazolone formation.[9]

  • Reaction Time: Prolonged exposure to basic conditions, even at moderate temperatures, can lead to increased racemization as the equilibrium between the L-enantiomer, the oxazolone, and the D-enantiomer is established.

Q4: How should I choose the optimal conditions (base, solvent, temperature) for a low-racemization synthesis?

A4: The classic Schotten-Baumann reaction provides an excellent framework for minimizing racemization by using a biphasic system and carefully controlled pH.[10][11]

Recommendations:

  • Choice of Base: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[12] While NaOH can be used, it requires stricter pH and temperature control.[10] Organic bases like N,N-Diisopropylethylamine (DIPEA) are generally more aggressive in promoting racemization and should be avoided unless necessary for specific substrates.[4]

  • Solvent System: A biphasic system, typically water and a non-polar organic solvent (e.g., diethyl ether or dichloromethane), is ideal.[11] The methionine salt resides primarily in the aqueous phase, while the benzoyl chloride and the final product are in the organic phase. This setup minimizes side reactions like the hydrolysis of benzoyl chloride.

  • Temperature Control: Perform the reaction at a low temperature. Start the addition of benzoyl chloride at 0-5 °C and allow the reaction to warm slowly to room temperature. This minimizes the energy available for the formation and racemization of the oxazolone intermediate.

  • pH Management: Maintain the pH of the aqueous phase between 9 and 11.[10] This is high enough to deprotonate the amino group of methionine, making it nucleophilic, but not so high as to aggressively promote racemization. Using a buffered solution or the careful addition of a base like Na₂CO₃ helps maintain this range.

ParameterRecommendationRationale for Minimizing Racemization
Base Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weaker bases are less likely to abstract the α-proton from the oxazolone intermediate.[4]
pH Maintain pH 9-11Optimal range for amine nucleophilicity without excessively promoting base-catalyzed racemization.[7][10]
Temperature 0 °C to Room TemperatureLower kinetic energy reduces the rate of oxazolone formation and subsequent epimerization.[9]
Solvent Biphasic (e.g., Water/Dichloromethane)Separates reactants and helps control reaction rates and minimize hydrolysis of the acyl chloride.[11]
Experimental Protocols
Protocol 1: Low-Racemization Synthesis of N-Benzoyl-L-Methionine via Schotten-Baumann Conditions

This protocol is designed to maximize yield while preserving the stereochemical integrity of the L-methionine starting material.

G cluster_workflow Experimental Workflow A Step 1: Dissolve L-Methionine in Na₂CO₃ solution (aq) B Step 2: Cool to 0-5 °C in an ice bath A->B C Step 3: Add Benzoyl Chloride dropwise over 30 min while stirring vigorously B->C D Step 4: Stir at 0-5 °C for 1 hr, then at RT for 2-3 hrs C->D E Step 5: Acidify to pH ~2 with cold HCl (aq) D->E F Step 6: Filter, wash with ice-cold water, and dry E->F G Step 7: Analyze for Enantiomeric Excess (e.e.) via Chiral HPLC F->G

Caption: Recommended Workflow for Low-Racemization Benzoylation.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-methionine (1 equiv.) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equiv.). Ensure complete dissolution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with vigorous stirring.

  • Acylation: Add benzoyl chloride (1.1 equiv.) dropwise to the cold, stirring solution over approximately 30 minutes. Vigorous stirring is crucial to ensure efficient mixing between the aqueous and organic phases (the benzoyl chloride).

  • Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Workup & Isolation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution to a pH of approximately 2 by adding cold 2 M HCl. A white precipitate of N-benzoyl-L-methionine should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water to remove inorganic salts.

  • Drying: Dry the purified product under a vacuum to a constant weight.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Verifying the stereochemical purity of your product is a critical final step.

  • Sample Preparation: a. Accurately weigh a small amount of your dried N-benzoyl-methionine product (e.g., 1-2 mg). b. Dissolve the sample in the HPLC mobile phase to a concentration of approximately 1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: a. Column: Use a suitable chiral stationary phase (CSP) column designed for separating amino acid derivatives (e.g., a macrocyclic glycopeptide-based column).[4] b. Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic modifier (e.g., isopropanol or ethanol) and a buffered aqueous solution (e.g., ammonium acetate) is typically effective. The exact ratio must be optimized for your specific column. c. Flow Rate: A standard flow rate is 0.5 - 1.0 mL/min. d. Detection: Monitor the elution using a UV detector at a wavelength where the benzoyl group absorbs strongly (e.g., 230 nm or 254 nm). e. Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the L- and D-enantiomers using the formula: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100.

References
  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PubMed Central (PMC) - NIH. [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PubMed. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Grokipedia. Schotten–Baumann reaction. Grokipedia. [Link]

  • Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. American Chemical Society. [Link]

  • ResearchGate. (2025). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Preserving Peptide Integrity: The Role of DPPA in Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Wikipedia. Schotten–Baumann reaction. Wikipedia. [Link]

  • Lebrilla, C. B., et al. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. University of California, Davis. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Wikidot. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • Orem, W. H., & Kaufman, D. S. (2025). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Science.gov. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Northern Arizona University. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • ResearchGate. (2017). Racemization in amino acids?. ResearchGate. [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]

  • Pepino, R., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. NIH. [Link]

  • ResearchGate. (2022). Chirality Effects in Peptide Assembly Structures. ResearchGate. [Link]

  • Ravanel, S., et al. (2001). The specific features of methionine biosynthesis and metabolism in plants. PubMed Central. [Link]

  • Zizi, C., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. PubMed Central (PMC) - PubMed. [Link]

  • Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. [Link]

  • Johansson, M., et al. (2011). pH-sensitivity of the ribosomal peptidyl transfer reaction dependent on the identity of the A-site aminoacyl-tRNA. PubMed Central (PMC) - NIH. [Link]

  • Semantic Scholar. (1986). Enantiomeric Excess Determination without Chiral Auxiliary Compounds. A New 31P NMR Method for Amino Acid Esters and Primary Amines. Semantic Scholar. [Link]

  • Borovika, A., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central (PMC) - NIH. [Link]

  • Turton, R. Production of dl-Methionine. West Virginia University. [Link]

  • Wikipedia. Methionine. Wikipedia. [Link]

  • MDPI. (2020). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. MDPI. [Link]

  • YouTube. (2017). Methionine biosynthesis. YouTube. [Link]

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Validation & Comparative

A Researcher's Guide: Unveiling the Nuances of Benzoyl-dl-methionine vs. N-acetyl-dl-methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the selection of appropriate molecular tools is paramount. Methionine, an essential amino acid, and its derivatives are frequently employed in a multitude of research applications, from nutritional studies to the development of therapeutic agents. Among these derivatives, Benzoyl-dl-methionine and N-acetyl-dl-methionine have emerged as compounds of interest, each possessing unique chemical properties that influence their biological activity and experimental utility. This guide provides an in-depth, objective comparison of these two methionine analogs, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.

At a Glance: A Comparative Overview

FeatureThis compoundN-acetyl-dl-methionine
Chemical Structure Methionine with a benzoyl group attached to the amino group.Methionine with an acetyl group attached to the amino group.
Molecular Formula C₁₂H₁₅NO₃S[1]C₇H₁₃NO₃S[2]
Molecular Weight 253.32 g/mol 191.25 g/mol [2]
General Application Biochemical for proteomics research, study of amino acid metabolism.[3]Methionine precursor, nutritional supplement, antioxidant, pharmaceutical intermediate.[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]Soluble in water and organic solvents.[6]

Delving Deeper: Chemical Structure and Its Implications

The fundamental difference between this compound and N-acetyl-dl-methionine lies in the acyl group attached to the nitrogen atom of the methionine backbone. This seemingly subtle variation has profound implications for the molecule's polarity, steric hindrance, and susceptibility to enzymatic cleavage.

  • N-acetyl-dl-methionine features a small, relatively polar acetyl group. This modification is a common biological motif, and numerous enzymes, broadly classified as N-acyl-amino acid amidohydrolases (or acylases), are known to efficiently hydrolyze the acetyl group, liberating free methionine.[7] This efficient enzymatic conversion is a key factor in its high bioavailability.[8]

  • This compound , in contrast, possesses a bulkier, more lipophilic benzoyl group. While enzymes capable of hydrolyzing N-benzoyl amino acids do exist in biological systems, their substrate specificity and efficiency can vary.[9] The larger size and different electronic properties of the benzoyl group compared to the acetyl group can influence the rate and extent of its conversion back to methionine.

Bioavailability and Metabolism: The Journey to Active Methionine

The ultimate utility of these compounds as methionine surrogates hinges on their ability to be converted to L-methionine within a biological system.

N-acetyl-dl-methionine: A Readily Accessible Source

Extensive research has demonstrated that N-acetyl-L-methionine is metabolically equivalent to free L-methionine.[8] Studies in rats have shown that the acetyl group is readily cleaved, and the liberated methionine is incorporated into proteins and follows the same metabolic pathways as dietary methionine.[8] This high bioavailability has led to its widespread use as a nutritional supplement and in various research applications where a stable, soluble, and readily metabolized form of methionine is required.[4][8] For instance, it has been investigated for its potential therapeutic effects and as a component in drug formulations.[6]

This compound: A Path Less Characterized

The in-vivo metabolic fate of this compound is less well-documented in publicly available literature. However, the existence of enzymes that hydrolyze other N-benzoyl amino acids suggests a potential pathway for its conversion to methionine.[9] The rate and efficiency of this "debenzoylation" process in different tissues and organisms are likely to be key determinants of its bioavailability and efficacy. The bulkier benzoyl group may offer increased stability against non-specific enzymatic degradation, potentially leading to a more sustained release of methionine. However, it may also result in slower or incomplete conversion compared to its acetylated counterpart.

Experimental Performance: Where the Data Leads

While direct, head-to-head comparative studies are scarce, we can infer performance differences based on existing data for each compound and related molecules.

Antioxidant Properties

N-acetyl-dl-methionine has been shown to possess antioxidant properties, protecting proteins like human serum albumin from oxidative damage more effectively than other stabilizers.[10] This is attributed to the methionine moiety's ability to scavenge reactive oxygen species. The antioxidant potential of this compound is less explored but is theoretically plausible due to the presence of the methionine residue.

Use in Cell Culture

Both compounds can be used in cell culture as a source of methionine. However, the differing rates of conversion to free methionine could influence experimental outcomes. For studies requiring a rapid and complete release of methionine, N-acetyl-dl-methionine would be the preferred choice. Conversely, if a slower, more sustained release is desired, or if the benzoyl group itself is part of the experimental design, this compound could be considered.

Experimental Protocols

To aid researchers in their comparative analysis, we provide the following conceptual experimental workflows.

Protocol 1: In Vitro Enzymatic Hydrolysis Assay

This protocol allows for the direct comparison of the susceptibility of this compound and N-acetyl-dl-methionine to enzymatic cleavage.

Objective: To determine the rate of methionine release from this compound and N-acetyl-dl-methionine upon incubation with a relevant enzyme preparation (e.g., porcine kidney acylase or a tissue homogenate).

Methodology:

  • Prepare Substrate Solutions: Prepare stock solutions of this compound and N-acetyl-dl-methionine of known concentrations in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Preparation: Obtain a commercially available N-acyl-amino acid amidohydrolase (e.g., porcine kidney acylase) or prepare a tissue homogenate from a relevant tissue source (e.g., liver, kidney).

  • Reaction Setup: In separate reaction tubes, combine the substrate solution with the enzyme preparation. Include a control with no enzyme.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for various time points.

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching agent (e.g., trichloroacetic acid).

  • Analysis: Analyze the amount of free methionine released in each sample using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.

  • Data Analysis: Plot the concentration of released methionine against time to determine the initial reaction rates for each substrate.

Diagram of the In Vitro Enzymatic Hydrolysis Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub1 Prepare Substrate Solutions (this compound & N-acetyl-dl-methionine) react Incubate Substrates with Enzyme at 37°C sub1->react sub2 Prepare Enzyme Solution (e.g., Acylase) sub2->react quench Quench Reaction at Time Intervals react->quench analyze Analyze Free Methionine (e.g., HPLC) quench->analyze data Determine Reaction Rates analyze->data

Caption: Workflow for comparing enzymatic hydrolysis rates.

Protocol 2: Cell-Based Bioavailability Assay

This protocol assesses the ability of cells to utilize each compound as a methionine source to support growth.

Objective: To compare the efficacy of this compound and N-acetyl-dl-methionine in supporting the proliferation of methionine-dependent cells.

Methodology:

  • Cell Culture: Use a cell line that is dependent on an external source of methionine for growth. Culture the cells in a methionine-free medium to induce methionine starvation.

  • Treatment: Supplement the methionine-free medium with equimolar concentrations of either this compound, N-acetyl-dl-methionine, or free L-methionine (as a positive control). Include a negative control with no methionine source.

  • Incubation: Culture the cells for a defined period (e.g., 24, 48, 72 hours).

  • Proliferation Assay: At each time point, assess cell proliferation using a standard method such as an MTT assay, cell counting, or a fluorescence-based viability assay.

  • Data Analysis: Compare the cell proliferation rates between the different treatment groups to determine the relative bioavailability of each compound.

Diagram of the Cell-Based Bioavailability Workflow:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture Methionine- Dependent Cells starve Induce Methionine Starvation culture->starve treat Supplement with: - this compound - N-acetyl-dl-methionine - L-methionine (Control) starve->treat prolif Assess Cell Proliferation (e.g., MTT Assay) treat->prolif compare Compare Growth Rates prolif->compare

Caption: Workflow for assessing cell-based bioavailability.

Choosing the Right Tool for the Job: A Summary of Considerations

ApplicationRecommended CompoundRationale
Nutritional studies requiring a direct methionine source N-acetyl-dl-methionineHigh bioavailability and rapid conversion to L-methionine.[8]
Studies requiring a slow or sustained release of methionine This compound (Hypothetical)The bulkier benzoyl group may lead to slower enzymatic cleavage.
As an antioxidant in biological formulations N-acetyl-dl-methionineProven efficacy in protecting proteins from oxidative damage.[10]
Investigating the substrate specificity of deacylating enzymes BothCan be used as comparative substrates to characterize enzyme activity.
Drug delivery and prodrug design This compoundThe lipophilic benzoyl group may enhance membrane permeability.

Conclusion: A Tale of Two Derivatives

Both this compound and N-acetyl-dl-methionine offer unique advantages for researchers. N-acetyl-dl-methionine stands out as a well-characterized, highly bioavailable source of methionine, making it a reliable choice for a wide range of applications. The story of this compound is still being written, with its potential for altered stability and release kinetics offering intriguing possibilities for specialized research areas like drug delivery and controlled-release studies. The choice between these two compounds will ultimately depend on the specific experimental goals and the desired properties of the methionine derivative. Through careful consideration of the chemical and biological differences outlined in this guide, researchers can select the optimal tool to advance their scientific inquiries.

References

  • CD Formulation. N-Acetyl-DL-Methionine. Available from: [Link]

  • Cho, E. S., Anderson, G. H., & Ashley, D. V. (1982). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of nutrition, 112(5), 847–854.
  • Kato, K., Kawahara, K., Takahashi, T., & Kakinuma, A. (1981). Benzyloxy-carbonyl Moiety Hydrolytic Enzyme, from Streptococcus faecalis R-39. Agricultural and Biological Chemistry, 45(7), 1559-1565.
  • Anraku, M., Tsuruhama, K., & Otagiri, M. (2016). N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. Biochemistry and biophysics reports, 6, 230–236.
  • Fengchen Group. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5. Available from: [Link]

  • BioCrick. This compound | CAS:4703-38-2 | High Purity | Manufacturer. Available from: [Link]

  • HANGZHOU SHENGSHU BIOTECH CO.,LTD. N-Acetyl-DL-Methionine. Available from: [Link]

  • PubChem. N-Benzoyl-L-methionine. Available from: [Link]

  • AZoM. How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019). Available from: [Link]

  • Rowe, W. B., & Meister, A. (1970). Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine.
  • Gentry, R. M., Thompson, J. R., & Meister, A. (1981). N-acetyl-L-methionine as a source of L-methionine for the rat. The Journal of nutrition, 111(4), 639–642.
  • Andersen, D. K., & Guroff, G. (1972). The uptake and metabolism of N-acetyl-L-aspartic acid by rat brain. Journal of neurochemistry, 19(7), 1551–1560.
  • Meister, A., & Tate, S. S. (1976). Glutathione and related gamma-glutamyl compounds: biosynthesis and utilization. Annual review of biochemistry, 45, 559–604.
  • Rowe, W. B., & Meister, A. (1973). Enzymatic cleavage of the N-acetyl group from N-acetyl-L-glutamate. The Journal of biological chemistry, 248(16), 5783–5786.
  • Birnbaum, S. M., Levintow, L., Kingsley, R. B., & Greenstein, J. P. (1952). Specificity of aminopeptidases. The Journal of biological chemistry, 194(2), 455–470.
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
  • Moffett, J. R., Namboodiri, M. A., Cangro, C. B., & Neale, J. H. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of neurochemistry, 118(2), 187–194.

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Strategies for Methionine-Related Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, isotopic labeling is an indispensable tool. The ability to trace the fate of molecules within complex biological systems provides unparalleled insights into metabolic fluxes, protein dynamics, and drug disposition. While a plethora of labeling strategies exist, the choice of reagent and methodology can significantly impact experimental outcomes.

This guide provides an in-depth comparison of isotopic labeling strategies centered around the amino acid methionine. We will dissect the nuances of metabolic labeling with isotopically enriched methionine and contrast this with chemical derivatization techniques that employ benzoyl-containing reagents. Furthermore, we will shed light on the role of benzoyl-protected intermediates in the synthesis of labeled amino acids, offering a comprehensive perspective for informed experimental design.

The Central Role of Methionine in Metabolism

Methionine, an essential amino acid, is not only a fundamental building block of proteins but also a key player in a multitude of metabolic pathways. Its involvement in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, places it at the heart of methylation reactions that are critical for DNA, RNA, and protein function. Consequently, tracking methionine metabolism is crucial for understanding a wide range of physiological and pathological processes, from cancer biology to neurodegenerative diseases.

Comparative Analysis of Labeling Strategies

Our comparison will focus on two principal approaches for isotopic labeling in methionine-related studies: in-vivo metabolic labeling and post-extraction chemical derivatization.

FeatureMetabolic Labeling with Isotopically Labeled MethionineChemical Derivatization with Benzoyl-Containing Reagents
Principle Incorporation of stable isotope-labeled methionine into proteins and metabolites during cellular processes.Chemical tagging of metabolites (including methionine) with an isotopically labeled benzoyl-containing reagent after cell lysis.
Timing of Labeling In-vivo, during active metabolism.Post-extraction, on a static sample.
Information Gained Dynamic metabolic flux, protein synthesis and turnover rates.[1][2][3]Static snapshot of metabolite abundance at the time of extraction.
Selectivity Labels all methionine-containing proteins and downstream metabolites.Primarily targets molecules with specific functional groups (e.g., amines).[4]
Sample Perturbation Minimal, as it utilizes the cell's natural machinery.Can introduce biases during sample preparation and derivatization.
Cost Can be high due to the cost of labeled amino acids and specialized cell culture media.Generally lower cost for the labeling reagents.
Typical Isotopes ¹³C, ¹⁵N, ²H (D)¹³C, ²H (D)
Analytical Platform LC-MS/MS, NMRLC-MS/MS, GC-MS

Metabolic Labeling with Isotopically Labeled Methionine: A Dynamic View

Metabolic labeling with stable isotopes, such as in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful technique for quantitative proteomics and metabolomics.[5][6] In this approach, cells are cultured in a medium where a standard amino acid is replaced by its isotopically labeled counterpart (e.g., ¹³C- or ¹⁵N-labeled methionine).[7][8]

The core advantage of this method lies in its ability to provide a dynamic picture of cellular processes. By tracking the incorporation of the labeled methionine over time, researchers can quantify rates of protein synthesis, degradation, and metabolic flux through various pathways.[1][2][3]

Experimental Workflow: Metabolic Labeling

Sources

A Comparative Benchmarking Guide: Nα-Benzoyl-DL-Methionine versus Standard Protected Amino Acids for Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide synthesis and the development of complex pharmaceuticals, the judicious selection of amino acid protecting groups is paramount to achieving high yields, purity, and overall synthetic efficiency. While urethane-based protecting groups such as Fmoc and Boc have become the industry standard, there is a continuous search for alternative protective strategies with unique properties. This guide provides an in-depth, objective comparison of Nα-benzoyl-DL-methionine against the commonly used Nα-Fmoc, Nα-Boc, and Nα-Cbz protected methionines. We will delve into the theoretical underpinnings of each protecting group and present a series of robust experimental protocols to benchmark their performance in key areas: deprotection kinetics, solubility, and stability. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on protecting group strategy for their specific synthetic challenges, particularly when dealing with methionine-containing sequences.

Introduction: The Critical Role of α-Amino Protection in Peptide Chemistry

The synthesis of peptides is a stepwise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids, particularly the α-amino group, must be temporarily blocked or "protected".[1][2] An ideal α-amino protecting group should be:

  • Easily and economically introduced.

  • Stable under the conditions of peptide bond formation.

  • Readily and cleanly removed under conditions that do not affect the peptide backbone or other protecting groups (orthogonality).[2]

  • Contribute to favorable solubility of the protected amino acid.

  • Minimize racemization during activation and coupling.

The choice of protecting group dictates the overall synthetic strategy, influencing solvent selection, reaction times, and purification methods. Methionine, with its thioether side chain, presents a unique set of challenges, including susceptibility to oxidation and S-alkylation, particularly under acidic conditions.[3][4] This makes the choice of Nα-protection especially critical for methionine-containing peptides.

This guide will focus on a comparative analysis of four protected forms of methionine:

  • Nα-Benzoyl-DL-Methionine (Bz-Met): An acyl-type protecting group.[5]

  • Nα-Fmoc-L-Methionine (Fmoc-Met): A base-labile urethane-type protecting group, the cornerstone of modern solid-phase peptide synthesis (SPPS).[6]

  • Nα-Boc-L-Methionine (Boc-Met): An acid-labile urethane-type protecting group, widely used in both solution-phase and solid-phase synthesis.[6]

  • Nα-Cbz-L-Methionine (Z-Met or Cbz-Met): A urethane-type protecting group removable by hydrogenolysis or strong acids, a classic choice for solution-phase synthesis.[1]

We will now proceed to compare these protecting groups based on their chemical characteristics and provide protocols for their empirical evaluation.

Chemical Characteristics of the Protecting Groups

Nα-Benzoyl (Bz)

The benzoyl group is a simple and robust acyl-type protecting group. Unlike the more common urethane-based protecting groups, the Bz group forms a simple amide bond with the amino acid's nitrogen.

  • Stability: Generally stable to acidic conditions and catalytic hydrogenolysis.[5] This makes it orthogonal to Boc and Cbz protecting groups.

  • Lability: It is typically removed under harsh basic conditions (e.g., strong aqueous base with heating) or, in some cases, with hydrazine.[7] This stability can be an advantage for certain applications but limits its use as a temporary protecting group in standard peptide synthesis strategies.

  • Potential Issues: The harsh conditions required for deprotection can lead to peptide bond cleavage or racemization. The planarity of the amide bond might also influence the conformation of the growing peptide chain.

Nα-9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the most widely used protecting group for SPPS.

  • Stability: Stable to acidic and hydrogenolytic conditions.[6]

  • Lability: Cleaved under mild basic conditions, typically with a solution of 20% piperidine in DMF.[6] This mild deprotection allows for the synthesis of peptides with acid-sensitive modifications.

  • Advantages: The deprotection by-product, dibenzofulvene, and its piperidine adduct are easily washed away. The cleavage can be monitored by UV spectroscopy.

Nα-tert-Butoxycarbonyl (Boc)

The Boc group is another cornerstone of peptide synthesis, particularly in the Boc/Bzl strategy for SPPS and in solution-phase synthesis.

  • Stability: Stable to basic and hydrogenolytic conditions.[6]

  • Lability: Removed by treatment with moderate to strong acids, such as trifluoroacetic acid (TFA).[6]

  • Potential Issues: The repetitive use of strong acid for deprotection can be detrimental to sensitive peptide sequences. The final cleavage from the resin in Boc-SPPS often requires hazardous reagents like hydrofluoric acid (HF).[2]

Nα-Benzyloxycarbonyl (Cbz or Z)

The Cbz group was one of the first widely adopted Nα-protecting groups and remains valuable, especially in solution-phase synthesis.

  • Stability: Stable to mildly acidic and basic conditions.[1]

  • Lability: Primarily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which provides very mild deprotection conditions. It can also be cleaved by strong acids like HBr in acetic acid.[1]

  • Potential Issues: Catalytic hydrogenolysis is incompatible with sulfur-containing amino acids like methionine, as the sulfur can poison the catalyst. This is a significant consideration for our comparison.

Experimental Benchmarking Protocols

The following sections provide detailed, self-validating protocols for the quantitative comparison of Bz-Met, Fmoc-Met, Boc-Met, and Cbz-Met.

Deprotection Kinetics

Objective: To quantitatively determine the rate of cleavage of each protecting group under its standard deprotection conditions. This data is crucial for optimizing reaction times and minimizing side reactions.

Methodology: The protected amino acid will be dissolved in the appropriate deprotection cocktail. Aliquots will be taken at various time points, the reaction quenched, and the extent of deprotection quantified by High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

Deprotection_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis P1 Prepare stock solutions of Bz-Met, Fmoc-Met, Boc-Met, Cbz-Met R1 Initiate deprotection reaction at t=0 P1->R1 P2 Prepare deprotection reagents: - 20% Piperidine/DMF - 50% TFA/DCM - H2/Pd-C setup - 6M HCl P2->R1 R2 Withdraw aliquots at 0, 1, 5, 15, 30, 60 min R1->R2 R3 Quench reaction (e.g., with acetic acid for base, or neutralization for acid) R2->R3 A1 Analyze quenched aliquots by RP-HPLC R3->A1 A2 Integrate peak areas of protected and deprotected Met A1->A2 A3 Plot % deprotection vs. time and calculate rate constants A2->A3

Caption: Workflow for the deprotection kinetics study.

Experimental Protocol: Deprotection Kinetics

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of Bz-Met, Fmoc-Met, Boc-Met, and Cbz-Met in an appropriate solvent (e.g., DMF for Fmoc-Met, DCM for Boc-Met, MeOH for Cbz-Met, and a suitable organic solvent for Bz-Met).

  • Deprotection Reactions (perform in parallel where possible):

    • Fmoc-Met: To 1 mL of the Fmoc-Met stock solution, add 1 mL of 40% piperidine in DMF to achieve a final concentration of 20% piperidine. Start the timer.

    • Boc-Met: To 1 mL of the Boc-Met stock solution, add 1 mL of TFA to achieve a final concentration of 50% TFA in DCM. Start the timer.

    • Cbz-Met: To a flask containing 1 mL of Cbz-Met stock solution, add a catalytic amount of 10% Pd/C. Place the flask under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously. Start the timer. Note: This is a known problematic reaction for methionine.

    • Bz-Met: To 1 mL of the Bz-Met stock solution, add 1 mL of 12M aqueous HCl to achieve a final concentration of 6M HCl. Place in a heating block at 100°C. Start the timer. Caution: This reaction should be performed in a sealed, pressure-resistant vial.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction. For the Fmoc reaction, quench with 900 µL of 1% acetic acid in the HPLC mobile phase. For the Boc reaction, quench by evaporating the TFA/DCM under a stream of nitrogen and redissolving in the mobile phase. For the Cbz and Bz reactions, neutralize the aliquot with a suitable base before dilution.

  • HPLC Analysis:

    • Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC).

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: UV at 220 nm (and 254/301 nm for Fmoc).

    • Quantification: Calculate the percentage of deprotected methionine at each time point from the integrated peak areas of the protected and deprotected species.

Data Presentation:

Time (min)% Deprotection (Fmoc-Met)% Deprotection (Boc-Met)% Deprotection (Cbz-Met)% Deprotection (Bz-Met)
00000
1
5
15
30
60
120

From this data, half-life (t₁/₂) of deprotection for each protecting group can be calculated.

Solubility Assessment

Objective: To determine the solubility of each protected methionine in common solvents used in peptide synthesis. Higher solubility is advantageous for handling and for achieving efficient coupling reactions.

Methodology: A gravimetric method will be used to determine the saturation solubility. An excess of the protected amino acid will be stirred in a known volume of solvent for a prolonged period to ensure equilibrium. The saturated solution will then be filtered, and the solvent evaporated to determine the mass of the dissolved solute.

Experimental Protocol: Solubility Assay

  • Setup: For each protected amino acid, set up vials containing 1 mL of each solvent to be tested (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Water, Methanol).

  • Saturation: Add an excess amount (e.g., 100 mg) of the protected amino acid to each vial.

  • Equilibration: Seal the vials and stir them at a constant temperature (e.g., 25°C) for 24 hours to ensure that saturation equilibrium is reached.

  • Sampling: After 24 hours, stop stirring and allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 500 µL) of the clear supernatant using a filtered syringe to avoid transferring any solid particles.

  • Gravimetric Analysis:

    • Transfer the supernatant to a pre-weighed vial.

    • Carefully evaporate the solvent under vacuum.

    • Once completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved protected amino acid.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation:

Protected MethionineSolubility in DCM (mg/mL)Solubility in DMF (mg/mL)Solubility in NMP (mg/mL)Solubility in Water (mg/mL)
Bz-Met
Fmoc-Met
Boc-Met
Cbz-Met
Stability Under Peptide Coupling and Orthogonal Deprotection Conditions

Objective: To assess the stability of the benzoyl protecting group during a typical peptide coupling step and during the deprotection of an orthogonal protecting group. This is critical for its utility in a multi-step synthesis.

Methodology: The stability will be assessed by subjecting Bz-Met to standard coupling conditions and to the deprotection conditions of an orthogonal group (e.g., Boc). The reaction mixture will be analyzed by HPLC or NMR to detect any degradation of Bz-Met or formation of side products.

Workflow Diagram:

Stability_Workflow cluster_coupling Coupling Stability cluster_orthogonal Orthogonal Deprotection Stability C1 Bz-Met + Coupling Reagent (e.g., HATU/DIPEA) C2 Stir for 2h at RT C1->C2 C3 Analyze by HPLC/NMR for degradation or side products C2->C3 O1 Bz-Met + Orthogonal Deprotection Reagent (e.g., 50% TFA/DCM) O2 Stir for 1h at RT O1->O2 O3 Analyze by HPLC/NMR for degradation O2->O3 Start Start Start->C1 Start->O1

Sources

A Researcher's Guide to Replicating Published Results Using Benzoyl-DL-Methionine for Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the ability to replicate and build upon previously published findings is paramount. This guide provides an in-depth, technical walkthrough for replicating a classic biochemical procedure: the enzymatic resolution of DL-methionine using N-benzoyl-DL-methionine as the substrate. As your Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and experimental choices, ensuring a robust and validated replication of this important technique.

Introduction: The Significance of Chirality and Enzymatic Resolution

Chirality, the "handedness" of molecules, is a fundamental concept in drug development and biochemistry. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit vastly different physiological effects. Therefore, the ability to isolate a specific enantiomer is often a critical step in the synthesis of pharmaceuticals and other bioactive compounds.

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate a racemic mixture. By selectively catalyzing a reaction with one enantiomer, enzymes allow for the separation of the two forms. N-benzoyl-DL-methionine serves as an excellent substrate for this purpose, where an enzyme can selectively hydrolyze the L-enantiomer, leaving the D-enantiomer intact.

This guide will focus on the papain-catalyzed resolution of N-benzoyl-DL-methionine, a method rooted in early enzymology that remains a valuable illustration of enzymatic stereospecificity.

The Foundational Study: A Nod to Dekker and Fruton (1948)

Our replication guide is inspired by the foundational work on the enzymatic resolution of DL-methionine. While direct access to the full 1948 paper by Dekker and Fruton is limited, the principles outlined in their and subsequent research form the basis of the protocol detailed below. Their pioneering work demonstrated the utility of enzymes in resolving racemic amino acids, a cornerstone of modern biocatalysis.[1]

Experimental Protocol: Papain-Catalyzed Resolution of N-Benzoyl-DL-Methionine

This protocol details the step-by-step methodology for the enzymatic resolution of N-benzoyl-DL-methionine. Each step is accompanied by an explanation of its scientific rationale.

Part 1: Preparation of the Substrate and Enzyme Solution
  • Substrate Preparation (N-benzoyl-DL-methionine):

    • Procedure: While commercially available, N-benzoyl-DL-methionine can be synthesized by reacting DL-methionine with benzoyl chloride in a basic solution (e.g., sodium bicarbonate). The product is then precipitated by acidification and can be recrystallized from an appropriate solvent like ethanol/water to ensure purity.

    • Rationale: The benzoyl group serves as a protecting group for the amine, making the amide bond susceptible to enzymatic cleavage. Purity of the substrate is critical to avoid introducing confounding variables into the enzymatic reaction.

  • Enzyme Solution Preparation (Papain):

    • Procedure: Prepare a stock solution of papain in a suitable buffer, for example, a 0.1 M phosphate or citrate buffer with a pH of 6.0-7.0.[2] The solution should also contain a reducing agent, such as cysteine or dithiothreitol (DTT), and a chelating agent like EDTA. A typical concentration for the papain solution would be in the range of 1-5 mg/mL.

    • Rationale: Papain is a cysteine protease, and its catalytic activity depends on a free sulfhydryl group in its active site.[3] The reducing agent prevents oxidation of this critical cysteine residue. EDTA is included to chelate any heavy metal ions that could inhibit the enzyme. The optimal pH for papain activity is generally between 6.0 and 7.0.[2]

Part 2: The Enzymatic Reaction

Caption: Workflow for the enzymatic resolution of N-benzoyl-DL-methionine.

  • Reaction Setup:

    • Procedure: In a temperature-controlled water bath (e.g., 37-40°C), combine the N-benzoyl-DL-methionine solution with the activated papain solution. The final substrate concentration should typically be in the range of 10-50 mM.

    • Rationale: Maintaining a constant and optimal temperature is crucial for consistent enzyme activity. The chosen substrate concentration is a balance between achieving a reasonable reaction rate and ensuring the substrate remains soluble.

  • Incubation:

    • Procedure: Incubate the reaction mixture with gentle agitation for a defined period (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots at different time points.

    • Rationale: The incubation time is a critical parameter that will determine the extent of the reaction. Monitoring the reaction over time allows for the determination of the optimal endpoint.

Part 3: Work-up and Separation
  • Enzyme Deactivation:

    • Procedure: Stop the reaction by deactivating the papain. This can be achieved by heating the mixture (e.g., to 90-100°C for 5-10 minutes) or by adding a specific inhibitor.

    • Rationale: Deactivation of the enzyme is essential to prevent further reaction and ensure that the product composition is fixed at the desired time point.

  • Separation of Products:

    • Procedure: The resulting mixture will contain L-methionine, unreacted N-benzoyl-D-methionine, benzoyl acid (a byproduct), and the deactivated enzyme. The separation can be achieved by adjusting the pH of the solution. By acidifying the solution (e.g., with HCl to pH ~2), the N-benzoyl-D-methionine and benzoic acid will become less soluble and can be extracted with an organic solvent like ethyl acetate. The aqueous layer, containing the more polar L-methionine, can then be collected.

    • Rationale: The difference in solubility of the charged L-methionine and the less polar N-benzoyl-D-methionine at different pH values is exploited for their separation.

Part 4: Analysis and Validation

The success of the resolution must be validated by analyzing the composition of the final products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Caption: Analytical workflow for validating the enzymatic resolution.

Detailed HPLC Protocol:

  • Column: A reversed-phase C18 column is suitable for separating the components.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the benzoyl group absorbs (around 230-254 nm) can be used to detect N-benzoyl-D-methionine. For the detection of L-methionine, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) followed by fluorescence detection can provide high sensitivity.

  • Quantification: The concentrations of L-methionine and remaining N-benzoyl-D-methionine can be determined by comparing their peak areas to those of standard solutions of known concentrations.

Comparison with Alternative Acyl Groups

While the benzoyl group is effective, other N-acyl groups can also be used for the enzymatic resolution of DL-amino acids. The choice of the acyl group can influence the efficiency of the enzymatic reaction.

N-Acyl GroupAdvantagesDisadvantagesRelevant Findings
Benzoyl Forms a stable amide bond, good substrate for papain.Can sometimes be more difficult to hydrolyze than smaller acyl groups.Papain shows a preference for substrates with hydrophobic N-terminal blocking groups.[3][4]
Acetyl Smaller and more readily hydrolyzed by some acylases.May be less specific for certain proteases compared to larger, more hydrophobic groups.N-acetyl-L-methionine has been shown to be metabolically equivalent to free L-methionine in nutritional studies.[5]
Chloroacetyl Can be a good substrate for certain acylases.The chloroacetyl group can be more reactive and may lead to side reactions.Early studies demonstrated the asymmetric hydrolysis of chloroacetyl-DL-alanine.

The choice of the acyl group should be guided by the specific enzyme being used and the desired reaction kinetics. For papain, the bulky and hydrophobic nature of the benzoyl group generally makes it a suitable substrate.

Conclusion: A Foundation for Further Research

This guide provides a comprehensive framework for replicating the enzymatic resolution of DL-methionine using N-benzoyl-DL-methionine. By understanding the rationale behind each step, from substrate preparation to analytical validation, researchers can confidently reproduce this classic experiment. This foundational knowledge not only allows for the verification of published results but also serves as a springboard for further investigations into enzyme stereoselectivity, the development of novel resolution methods, and the synthesis of enantiomerically pure compounds for various applications.

References

  • Storer, A. C., Angus, R. H., & Carey, P. R. (1988). Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. Biochemistry, 27(1), 264–268.
  • Choe, Y., Brinen, L. S., Gillmor, S. A., & Craik, C. S. (2005). Structure determinants defining the specificity of papain-like cysteine proteases. Journal of molecular biology, 352(4), 863–876.
  • Dekker, C. A., & Fruton, J. S. (1948). Preparation of D- and L-methionine from DL-methionine by enzymatic resolution. The Journal of biological chemistry, 173(2), 471–477.
  • Kunakorn, M., & Charoenrein, S. (2022). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega, 7(4), 3683-3691.
  • Polgár, L. (2002). The mechanism of action of papain. The FEBS journal, 269(1), 1-6.
  • Olsen, R. K., & Giles, P. F. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM.
  • Yamada, S., Chibata, I., & Yamada, S. (1955). Studies on Amino Acids. II. Studies on the Enzymatic Resolution. (I) A New Method of Enzymatic Resolution of DL-Methionine. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 75(1), 113-115.
  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. The Journal of biological chemistry, 189(1), 447–460.
  • Rotruck, J. T., & Boggs, R. W. (1977). Comparative metabolism of L-methionine and N-acetylated derivatives of methionine. The Journal of nutrition, 107(3), 357–362.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzoyl-dl-methionine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust research is built on a foundation of safety and precision, extending from experimental design to the final disposal of laboratory materials. This guide provides a detailed protocol for the proper disposal of Benzoyl-dl-methionine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond simple checklists to explain the causality behind each step, empowering you to make informed decisions for a variety of laboratory scenarios.

The core principle of chemical waste management is to handle any substance with a clear and pre-planned disposal pathway.[1][2] This is particularly true for research chemicals like this compound, where comprehensive hazard data may not be as readily available as for common reagents.

Hazard Assessment and Chemical Profile

Before any disposal process begins, a thorough hazard assessment is mandatory. While Safety Data Sheets (SDS) for the parent compound, DL-Methionine, often classify it as non-hazardous, the addition of the benzoyl group may alter its toxicological and ecological properties.[3][4][5][6] Therefore, it is prudent to handle this compound as a potentially hazardous chemical until a formal hazard determination is made by your institution's Environmental Health and Safety (EHS) department.[7]

Key properties of this compound and related compounds are summarized below:

PropertyInformationSignificance for Disposal
Chemical Formula C₁₂H₁₅NO₃S[8][9]The presence of sulfur may require consideration of specific disposal routes to avoid the generation of toxic sulfur oxides upon incineration.[10]
Physical State Fine powder / solid.[6][11]Solid waste must be segregated from liquid waste.[12]
Solubility Soluble in various organic solvents (Chloroform, DMSO, Acetone, etc.).[13] Water solubility is not specified but related compounds are water-soluble.[6][11]The disposal route is fundamentally determined by the solvent used. Organic solvent waste must be collected separately from aqueous waste.[1]
Known Incompatibilities Strong oxidizing agents, strong acids.[5][10][11]Crucially, never mix this compound waste with incompatible chemicals. This can lead to violent reactions.[2] Waste streams must be carefully segregated.[12]
Hazard Classification Not explicitly classified. Assumed to be a potential irritant.[5][7]In the absence of specific data, treat as hazardous. This necessitates collection by a licensed hazardous waste contractor and forbids drain or regular trash disposal.[7][14]
The Disposal Decision Workflow

The following diagram outlines the critical decision-making process for disposing of this compound waste. This workflow ensures that all waste streams are correctly identified, segregated, and prepared for final disposal in accordance with institutional and regulatory standards.

G Disposal Decision Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Protocol Waste This compound Waste Generated IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Solid Waste (Unused reagent, contaminated weigh paper, gloves) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates) IsSolid->LiquidWaste Liquid SolidContainer Collect in a labeled, compatible solid chemical waste container. SolidWaste->SolidContainer SolventType Is the solvent aqueous or organic? LiquidWaste->SolventType AqueousWaste Aqueous Solution SolventType->AqueousWaste Aqueous OrganicWaste Organic Solvent Solution SolventType->OrganicWaste Organic AqueousContainer Collect in a labeled, compatible aqueous chemical waste carboy. AqueousWaste->AqueousContainer OrganicContainer Collect in a labeled, compatible solvent waste container. OrganicWaste->OrganicContainer Storage Store sealed container in Satellite Accumulation Area (SAA). SolidContainer->Storage AqueousContainer->Storage OrganicContainer->Storage Pickup Contact EHS for hazardous waste pickup. Storage->Pickup

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential. Do not begin any experiment without having the appropriate, labeled waste containers ready.[1]

This protocol applies to the pure, solid chemical as supplied.

  • Container Selection: Obtain a container designated for solid chemical waste from your EHS department. Ensure it is made of a compatible material (e.g., HDPE - High-Density Polyethylene) and has a secure, sealable lid.[12]

  • Labeling: Immediately label the container with a hazardous waste tag.[15][16] The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 4703-38-2

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first waste is added).[16]

  • Transfer: Carefully transfer the solid this compound into the labeled waste container. Avoid creating dust.[11] If there is a risk of dust generation, perform this transfer within a chemical fume hood.

  • Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17] The SAA must be a secondary containment system, such as a spill tray.[12]

  • Pickup: Once the container is full or has been in accumulation for the maximum allowable time (typically 12 months, but check institutional policy), submit a waste pickup request to your EHS department.[15][17]

This includes items like gloves, weighing boats, paper towels, and pipette tips that are contaminated with this compound.

  • Segregation: These items are considered solid chemical waste. They must be segregated from regular trash and biohazardous waste.

  • Collection: Place all contaminated solid materials into the same solid chemical waste container used for the pure chemical (Protocol 1). Do not discard these items in regular trash bins.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste (see Protocol 3).[1] After rinsing, deface or remove the original label and dispose of the empty container as instructed by your EHS department, which may allow for disposal in regular glass or plastic recycling.[18]

This is the most common waste stream. The correct procedure depends entirely on the solvent used. Under no circumstances should organic solvents be poured down the drain. [1]

  • Container Selection:

    • Organic Solutions: Use a dedicated, properly vented container specifically for flammable or organic solvent waste.[1]

    • Aqueous Solutions: Use a dedicated carboy for aqueous chemical waste.[1] Even if the solute is considered non-hazardous, drain disposal is often prohibited without specific EHS approval.[19]

  • Labeling: Label the liquid waste container with a hazardous waste tag. Crucially, you must list all constituents by percentage, including the solvent(s) and this compound. For example: "Methylene Chloride 99%, this compound 1%".

  • Waste Collection: Pour the liquid waste into the appropriate container using a funnel. Keep the container closed at all times except when adding waste.[15][17][16]

  • Storage and Pickup: Store the sealed liquid waste container in your SAA within secondary containment.[12] Arrange for EHS pickup when the container is full or reaches its accumulation time limit.

Emergency Procedures: Spill Management

In the event of a spill, your immediate priority is personal safety.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up yourself if you are trained to do so.

  • Cleanup:

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • Gently sweep up the solid material to avoid creating dust.[11]

    • Place the swept-up material and all cleaning materials (e.g., contaminated paper towels) into your designated solid hazardous waste container.

  • Large Spills: For large spills or any spill of a solution in a volatile organic solvent, evacuate the area and contact your institution's EHS emergency line immediately.[16]

By following these detailed procedures, you contribute to a culture of safety and environmental responsibility. Always remember that your institution's EHS department is your primary resource for guidance on waste management.[15]

References

  • University of Pennsylvania, Office of Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:4703-38-2. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Methionine. Retrieved from [Link]

  • Loba Chemie. (n.d.). DL-METHIONINE FOR BIOCHEMISTRY. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Methionine. Retrieved from [Link]

  • University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: DL-Methionine. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • UFF. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (2015). Material Safety Data Sheet: N-Acetyl-DL-Methionine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

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Personal protective equipment for handling Benzoyl-dl-methionine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling Benzoyl-dl-methionine

As a Senior Application Scientist, my primary objective is to empower fellow researchers to achieve their goals safely and efficiently. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, embedding field-proven insights and explaining the causality behind each safety measure. This ensures that every protocol is a self-validating system, building a foundation of trust and safety in your laboratory operations.

Core Hazard Assessment: A Proactive Stance on Safety

A thorough understanding of a substance's potential hazards is the critical first step in developing a robust safety protocol. While a specific, detailed Safety Data Sheet (SDS) for this compound is not always readily available, a 2018 SDS from TCI AMERICA confirms its identity for laboratory research purposes.[1] For detailed handling precautions, we can establish a reliable safety profile by referencing the SDS for its parent compound, DL-Methionine, and adhering to standard practices for handling fine chemical powders.

The primary hazards associated with powdered chemical reagents like this compound include:

  • Inhalation: Fine powders can easily become airborne during handling, posing a risk of respiratory tract irritation.[2][3]

  • Dermal Contact: Direct skin contact may cause mild irritation.[2]

  • Eye Contact: The particulate nature of the substance can lead to significant eye irritation and redness.[2]

  • Ingestion: Accidental ingestion may cause irritation of the throat.[2]

Our PPE strategy is therefore designed to create an effective barrier against these potential exposure routes.

The Essential PPE Ensemble: Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a fundamental component of responsible scientific practice.[4][5] The following table outlines the essential PPE for handling this compound, designed to mitigate the risks identified above.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Nitrile GlovesNitrile gloves provide a robust barrier against incidental chemical contact and are resistant to a wide range of substances. Always inspect gloves for tears or punctures before use.[2][6]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1 / EN 166)Protects against airborne particles and accidental splashes, which are common risks when handling powders.[2][3][6]
Body Protection Professional Lab CoatA lab coat protects your skin and personal clothing from contamination with the chemical powder.[2][7]
Respiratory Protection N95 Respirator (or equivalent)While not always mandatory under conditions of adequate ventilation, a NIOSH-approved respirator is recommended when weighing or transferring powder outside of a fume hood to prevent inhalation of fine particulates.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe outcomes.

  • Preparation: Before handling the compound, ensure your designated workspace (preferably a chemical fume hood or an area with good ventilation) is clean and uncluttered.[8]

  • PPE Donning: Correctly don all required PPE as detailed in the workflow diagram below.

  • Handling the Chemical:

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to weigh or transfer the powder. Minimize dust generation throughout the process.[3]

    • If any powder is spilled, clean it up immediately by sweeping or using a vacuum with a HEPA filter; avoid dry sweeping which can disperse dust into the air.[2]

  • Post-Handling: Securely close the container. Decontaminate the work surface and any equipment used.

  • PPE Doffing: Remove PPE using the correct procedure to avoid cross-contamination.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[8][9]

Visual Workflow: Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as the equipment itself. The sequence is designed to prevent the contaminated exterior of the gear from coming into contact with your skin.

PPE Donning Sequence

G A 1. Don Lab Coat B 2. Don Respirator (if required) A->B C 3. Don Eye Protection B->C D 4. Don Gloves (over cuffs) C->D G A 1. Remove Gloves B 2. Remove Lab Coat A->B C 3. Perform Hand Hygiene B->C D 4. Remove Eye Protection C->D E 5. Remove Respirator D->E F 6. Perform Final Hand Hygiene E->F

Caption: Safe sequence for removing Personal Protective Equipment to avoid contamination.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be considered chemical waste.

  • Solid Waste: Used gloves, weigh papers, and any other contaminated disposable materials should be placed in a clearly labeled, sealed waste container.

  • Disposal Method: The container should be transferred for disposal by an appropriate and licensed method. [2]Do not mix with normal industrial or laboratory waste.

  • Regulations: Always adhere to your institution's and local/national regulations regarding chemical waste disposal. [2][8] By following this comprehensive guide, you can handle this compound with confidence, ensuring your personal safety and the integrity of your research environment.

References

  • PPE and Safety for Chemical Handling . (2020). ACS Material. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals . (2024). NextSDS. [Link]

  • PPE for Chemical Handling: Simple Safety Guide for Workplaces . (2023). Safety Hub. [Link]

  • DL-METHIONINE FOR BIOCHEMISTRY Safety Data Sheet . Loba Chemie. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Powder Coating. [Link]

  • This compound | CAS:4703-38-2 . BioCrick. [Link]

  • Material Safety Data Sheet - DL-Methionine . Cole-Parmer. [Link]

  • Safety Data Sheet: DL-Methionine . Carl ROTH. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

Sources

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